2,4,6-Trichlorobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJAQKAAIOHCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334621 | |
| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51527-73-2 | |
| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorobenzenesulfonyl chloride is a reactive organochlorine compound widely utilized as a chemical intermediate in organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride group and three chlorine atoms on the benzene ring, imparts distinct reactivity, making it a valuable building block for the synthesis of a diverse range of molecules, including sulfonamides and sulfonate esters. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of relevant chemical processes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄O₂S | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 44-48 °C | [2] |
| Boiling Point | 341 °C at 760 mmHg | [2] |
| Density | 1.728 g/cm³ | [2] |
| CAS Number | 51527-73-2 | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. Reacts with water. | |
| Sensitivity | Moisture sensitive | [2] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Signals | Reference |
| ¹H NMR | Spectral data available on PubChem. | [3] |
| ¹³C NMR | Spectral data available on PubChem. | [3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for S=O and C-Cl bonds. Data available on PubChem. | [3] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. m/z top peak: 243, 2nd highest: 245, 3rd highest: 179. | [3] |
| Raman Spectroscopy | Data available on PubChem. | [3] |
Chemical Reactivity and Synthetic Applications
The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides. These compounds are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in various therapeutic agents.
Caption: General reaction scheme for the synthesis of sulfonamides.
Synthesis of Sulfonate Esters
In a similar fashion, this compound reacts with alcohols in the presence of a base to yield the corresponding sulfonate esters. These esters are useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of sulfonamides and a general workflow for conducting such reactions.
Protocol 1: Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamide
This protocol is adapted from a general procedure for the synthesis of sulfonamides.[2][4]
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Anhydrous pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2,4,6-trichlorobenzenesulfonamide.
Caption: A typical experimental workflow for sulfonamide synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[2] It causes severe skin burns and eye damage.[3] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
Conclusion
This compound is a versatile reagent in organic synthesis, primarily for the preparation of sulfonamides and sulfonate esters. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it a valuable tool for chemists in research and drug development. The provided experimental protocols and workflows offer a practical guide for its application in the laboratory. As with all reactive chemicals, proper safety precautions are paramount when handling this compound.
References
An In-depth Technical Guide to 2,4,6-Trichlorobenzenesulfonyl Chloride (CAS: 51527-73-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorobenzenesulfonyl chloride is a reactive organochlorine compound widely utilized as a chemical intermediate in organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride group and a trichlorinated phenyl ring, makes it a valuable building block for the synthesis of a variety of molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature. It is sensitive to moisture and should be stored under inert gas at low temperatures (2-8°C).[1] Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄O₂S | --INVALID-LINK-- |
| Molecular Weight | 279.96 g/mol | --INVALID-LINK-- |
| Melting Point | 44-48 °C | --INVALID-LINK-- |
| Boiling Point | 341 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.728 g/cm³ | --INVALID-LINK-- |
| Flash Point | >230 °F | --INVALID-LINK-- |
| Vapor Pressure | 0.000164 mmHg at 25°C | --INVALID-LINK-- |
| Refractive Index | 1.593 | --INVALID-LINK-- |
Spectral Data
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectrum available, detailed peak list not readily published. |
| ¹³C NMR | Spectrum available, detailed peak list not readily published. |
| Mass Spectrum | Top Peak: 243 m/z; 2nd Highest: 245 m/z; 3rd Highest: 179 m/z. |
| FTIR | Technique: KBr Wafer. |
Synthesis
The primary method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, the logical precursor is 1,3,5-trichlorobenzene.
Experimental Protocol: Chlorosulfonation of 1,3,5-Trichlorobenzene (General Procedure)
This protocol is adapted from a general procedure for the synthesis of aryl sulfonyl chlorides.
Materials:
-
1,3,5-Trichlorobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, place an excess of chlorosulfonic acid.
-
Cool the chlorosulfonic acid in an ice bath.
-
Slowly add 1,3,5-trichlorobenzene to the cooled and stirred chlorosulfonic acid. The rate of addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.
Caption: Synthesis workflow for this compound.
Key Reactions and Experimental Protocols
This compound is a versatile reagent for introducing the 2,4,6-trichlorobenzenesulfonyl group into molecules. Its primary reactions involve nucleophilic substitution at the sulfonyl chloride moiety.
Formation of Sulfonamides
The reaction with primary and secondary amines yields the corresponding sulfonamides. These sulfonamides are of interest in medicinal chemistry due to their wide range of biological activities.
This protocol is adapted from a procedure for a similar compound, 2,4-dichlorobenzenesulfonyl chloride.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane
-
Anhydrous pyridine or triethylamine
-
1M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution.
-
Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
Caption: General workflow for the synthesis of sulfonamides.
Formation of Thiophenols
Reduction of this compound leads to the formation of 2,4,6-trichlorothiophenol, another important synthetic intermediate.
This protocol is based on a general method for the reduction of benzenesulfonyl chlorides.
Materials:
-
This compound
-
Zinc dust
-
Concentrated sulfuric acid
-
Cracked ice
-
Suitable solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
In a large round-bottom flask, prepare a cold mixture of concentrated sulfuric acid and cracked ice.
-
With vigorous stirring, gradually add this compound to the cold acid mixture, maintaining a low temperature.
-
Add zinc dust in portions to the reaction mixture, ensuring the temperature does not rise significantly.
-
After the addition of zinc is complete, continue stirring at a low temperature for several hours.
-
Allow the reaction to warm to room temperature and then heat under reflux for several hours.
-
Isolate the product by steam distillation.
-
Separate the organic layer from the distillate, dry it with a suitable drying agent, and purify by distillation.
Applications in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its derivatives, particularly sulfonamides, are a cornerstone of medicinal chemistry. The sulfonamide functional group is present in a wide range of drugs with diverse biological activities.
Role as a Scaffold for Enzyme Inhibitors
Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases. The 2,4,6-trichlorophenyl moiety can be incorporated into molecules to modulate their physicochemical properties and enhance their binding to target proteins. For instance, derivatives of sulfonamides are being investigated as selective inhibitors of cancer-related carbonic anhydrase isoforms, such as CA IX and CA XII.[2] While direct studies on 2,4,6-trichlorobenzenesulfonamide derivatives are not extensively published, the general principles of using substituted benzenesulfonamides as enzyme inhibitors are well-established.[3]
Signaling Pathways
There is currently limited publicly available information directly linking this compound or its immediate derivatives to specific signaling pathways. However, the broader class of sulfonamide-containing drugs is known to interact with a multitude of biological pathways. For example, some sulfonamide derivatives act as agonists for the angiotensin II subtype 2 (AT2) receptor, which is involved in blood pressure regulation.[4] Further research is needed to explore the potential of 2,4,6-trichlorobenzenesulfonamide derivatives in modulating specific signaling cascades.
Caption: Logical flow from the core compound to potential drug candidates.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly for the development of novel sulfonamides. While its direct biological activity is not the primary focus, its utility as a scaffold for creating compounds with diverse therapeutic potential, especially as enzyme inhibitors, is noteworthy. Further exploration of the biological activities of its derivatives could lead to the discovery of new lead compounds for drug development. Researchers working with this compound should adhere to strict safety protocols due to its reactivity and moisture sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichlorobenzenesulfonyl chloride, a valuable reagent in organic chemistry. The primary synthetic route detailed is the electrophilic aromatic substitution of 1,3,5-trichlorobenzene using chlorosulfonic acid. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to aid in understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a chemical intermediate characterized by a highly reactive sulfonyl chloride functional group attached to a trichlorinated benzene ring.[1] This substitution pattern makes it a useful building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the three chlorine atoms enhances the electrophilicity of the sulfur atom, making it a potent agent for sulfonylation reactions.
The most direct and common method for the synthesis of this compound is the chlorosulfonation of 1,3,5-trichlorobenzene. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Synthetic Pathway: Chlorosulfonation of 1,3,5-Trichlorobenzene
The synthesis of this compound is achieved through the direct reaction of 1,3,5-trichlorobenzene with chlorosulfonic acid. The reaction mechanism is a classic example of electrophilic aromatic substitution.
Reaction Mechanism
The reaction proceeds in three main steps:
-
Generation of the Electrophile: Chlorosulfonic acid undergoes autoionization to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺).[2]
-
Electrophilic Attack: The π-electron system of the 1,3,5-trichlorobenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The chlorine atoms are deactivating but are ortho, para-directing. In the case of 1,3,5-trichlorobenzene, all unsubstituted positions are equivalent.
-
Deprotonation: A weak base, such as the chlorosulfate anion (SO₃Cl⁻) or a water molecule (if present), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound.
Experimental Protocol
The following protocol is based on analogous procedures for the chlorosulfonation of substituted benzenes.[3]
Materials and Reagents
| Material/Reagent | Formula | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Quantity (mL) |
| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 1.0 | 181.5 | - |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 4.0 | 466.1 | 267 |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | As needed |
| Crushed Ice | H₂O | 18.02 | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq).
-
Cooling: Cool the chlorosulfonic acid to 0 °C in an ice-water bath.
-
Addition of Substrate: Slowly add 1,3,5-trichlorobenzene (1.0 eq) dropwise to the cooled chlorosulfonic acid over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₂Cl₄O₂S[4] |
| Molecular Weight | 279.96 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 44-48 °C[1] |
| Boiling Point | 341 °C at 760 mmHg[1] |
Spectroscopic Data
-
¹H NMR (CDCl₃): A singlet is expected in the aromatic region.
-
¹³C NMR (CDCl₃): Signals corresponding to the aromatic carbons are expected.
-
IR (KBr): Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group are expected around 1380 cm⁻¹ and 1180 cm⁻¹.[5]
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for the four chlorine atoms.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Chlorosulfonic acid is extremely corrosive and reacts violently with water. It should be handled with extreme care.
Conclusion
The chlorosulfonation of 1,3,5-trichlorobenzene provides a direct and efficient method for the synthesis of this compound. The procedure involves a straightforward electrophilic aromatic substitution reaction followed by a standard workup and purification. The resulting product is a valuable reagent for the introduction of the 2,4,6-trichlorobenzenesulfonyl moiety in various synthetic applications. Careful handling and adherence to safety precautions are essential when working with the corrosive and reactive chemicals involved in this synthesis.
References
A Technical Guide to the Molecular Weight of 2,4,6-Trichlorobenzenesulfonyl Chloride
For Immediate Release
This document provides a detailed analysis of the molecular weight of 2,4,6-Trichlorobenzenesulfonyl chloride, a compound of interest for researchers, scientists, and professionals in drug development.
Introduction
This compound is an organic compound utilized as an intermediate in various chemical syntheses. An accurate determination of its molecular weight is fundamental for stoichiometric calculations in reaction chemistry and for comprehensive material characterization.
Molecular Formula and Structure
The chemical formula for this compound is C₆H₂Cl₄O₂S.[1][2][3] This formula indicates that each molecule is composed of six carbon atoms, two hydrogen atoms, four chlorine atoms, two oxygen atoms, and one sulfur atom.
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the standard atomic weights of the elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
3.1. Experimental Protocols
The determination of a compound's molecular weight from its chemical formula is a computational, rather than experimental, process. It relies on the established standard atomic weights of the elements, which are themselves determined through rigorous experimental methods, primarily mass spectrometry. These standards represent a weighted average of the masses of an element's naturally occurring isotopes.
Data Presentation: Atomic and Molecular Weights
The following table summarizes the standard atomic weights for the constituent elements of this compound and the subsequent calculation of its molecular weight.
| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 6 | 12.011[4][5][6] | 72.066 |
| Hydrogen (H) | 2 | 1.008[7][8][9][10] | 2.016 |
| Chlorine (Cl) | 4 | 35.45[11][12][13][14] | 141.80 |
| Oxygen (O) | 2 | 15.999[15][16][17][18] | 31.998 |
| Sulfur (S) | 1 | 32.066[19][20] | 32.066 |
| Total Molecular Weight | 279.946 |
Note: Standard atomic weights may have slight variations depending on the source and the year of publication by IUPAC.
Logical Workflow for Calculation
The process for calculating the molecular weight is a straightforward summation, as illustrated in the diagram below. This workflow is fundamental to chemical stoichiometry.
Caption: Workflow for Molecular Weight Calculation.
Conclusion
Based on the standard atomic weights of its constituent elements, the calculated molecular weight of this compound is 279.946 g/mol . Some sources may round this value to 279.96 g/mol .[1][21] This value is critical for accurate and reproducible research and development involving this chemical compound.
References
- 1. lookchem.com [lookchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Chlorine - Wikipedia [en.wikipedia.org]
- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 14. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Oxygen, atomic [webbook.nist.gov]
- 19. echemi.com [echemi.com]
- 20. quora.com [quora.com]
- 21. This compound | 51527-73-2 [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 2,4,6-Trichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2,4,6-trichlorobenzenesulfonyl chloride, a key intermediate in various synthetic applications. This document outlines the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting key data in a clear and accessible format.
Compound Identification and Properties
This compound is an organic compound characterized by a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a sulfonyl chloride functional group.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4,6-trichlorobenzene-1-sulfonyl chloride, 2,4,6-trichlorophenylsulfonyl chloride | [1][2] |
| CAS Number | 51527-73-2 | [1][2] |
| Molecular Formula | C₆H₂Cl₄O₂S | [2][3] |
| Molecular Weight | 279.96 g/mol | [2][3] |
| Melting Point | 44-48 °C | [1] |
| Boiling Point | 341 °C at 760 mmHg | [1] |
| Appearance | White to light beige solid | |
| Solubility | Decomposes in water |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorosulfonation of 1,3,5-trichlorobenzene. This reaction introduces the sulfonyl chloride group onto the aromatic ring.
Experimental Protocol: Chlorosulfonation of 1,3,5-Trichlorobenzene
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with 1,3,5-trichlorobenzene.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid (typically 3-5 equivalents) is added dropwise to the stirred 1,3,5-trichlorobenzene at a controlled temperature, usually between 0 and 10 °C, using an ice bath.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
-
Isolation and Purification: The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or chloroform) to yield pure this compound.
Logical Workflow for Synthesis
Caption: A flowchart illustrating the synthesis of this compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
Due to the symmetry of the molecule, the two protons on the benzene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~7.8 ppm | Singlet (s) | 2H | Ar-H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) | Assignment |
| ~145 ppm | C-SO₂Cl |
| ~140 ppm | C-Cl (ortho) |
| ~135 ppm | C-Cl (para) |
| ~130 ppm | C-H |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]
-
¹H NMR Parameters: Typical acquisition parameters for ¹H NMR include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 45° pulse angle and a longer relaxation delay (e.g., 2-5 seconds) to allow for the complete relaxation of the carbon nuclei. A larger number of scans is usually required to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are processed using Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring are key to the structure confirmation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1390 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~1550 | Medium | C=C aromatic ring stretch |
| ~880 | Strong | C-H out-of-plane bend (isolated H) |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.[2]
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.
| m/z | Relative Intensity | Assignment |
| 278, 280, 282, 284 | Moderate | [M]⁺ (Molecular ion peak cluster due to Cl isotopes) |
| 243, 245, 247 | High | [M - Cl]⁺ |
| 179, 181 | High | [C₆H₂Cl₂S]⁺ |
| 144 | Moderate | [C₆H₂Cl₂]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
References
A Technical Guide to 2,4,6-Trichlorobenzenesulfonyl Chloride: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4,6-trichlorobenzenesulfonyl chloride, a reactive organic compound utilized as an intermediate in various synthetic processes. This document outlines its key physicochemical properties, provides a detailed experimental protocol for melting point determination, and illustrates a general synthetic pathway.
Core Physicochemical Properties
This compound is a chlorinated derivative of benzenesulfonyl chloride.[1] Its reactivity makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the production of compounds like 2,4,6-trichlorothiophenol.[1]
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₂Cl₄O₂S |
| Molecular Weight | 279.96 g/mol [1][2] |
| Melting Point | 44-48 °C[1] |
| Boiling Point | 341 °C at 760 mmHg[1] |
| Density | 1.728 g/cm³[1] |
| CAS Number | 5127-73-2 |
Experimental Protocol: Melting Point Determination
The melting point of a compound is a critical physical property for its identification and purity assessment. A sharp melting range typically indicates a high degree of purity. The following protocol details the capillary method for determining the melting point of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: If necessary, finely powder a small amount of this compound using a mortar and pestle.[5]
-
Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube.[3][4] Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[5]
-
For a more precise measurement, set the heating rate to a slow and steady increase, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).
-
The recorded range between these two temperatures is the melting point range of the sample.
-
-
Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.
Synthesis Workflow
This compound can be synthesized through the chlorosulfonation of 1,3,5-trichlorobenzene. The following diagram illustrates a general workflow for this chemical transformation.
Caption: Synthesis of this compound.
References
physical and chemical properties of 2,4,6-Trichlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-trichlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its characteristics, synthesis, and reactivity, offering valuable insights for professionals in the fields of chemical research and drug development.
Core Properties of this compound
This compound is a chlorinated aromatic sulfonyl chloride. The presence of three chlorine atoms on the benzene ring and the highly reactive sulfonyl chloride functional group make it a valuable reagent in a variety of chemical transformations.
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 51527-73-2 | [1] |
| Molecular Formula | C₆H₂Cl₄O₂S | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 96-100 °C | |
| Boiling Point | 178 °C at 11 mmHg | |
| Density | 1.728 g/cm³ | [1] |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It is reactive with water. |
Chemical Properties
This compound is characterized by its high reactivity, primarily centered around the sulfonyl chloride group. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] This reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Synthesis and Experimental Protocols
Proposed Synthesis: Chlorosulfonation of 1,3,5-Trichlorobenzene
This experimental protocol is based on general procedures for the chlorosulfonation of aromatic compounds.
Materials:
-
1,3,5-Trichlorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)
-
Dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for reactions under anhydrous conditions
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1,3,5-trichlorobenzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (typically 2-3 equivalents) to the stirred solution of 1,3,5-trichlorobenzene via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC).
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the excess chlorosulfonic acid.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development lies in its ability to readily form sulfonamides. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.
Sulfonamide Synthesis
This compound reacts with primary and secondary amines in the presence of a base to yield the corresponding N-substituted sulfonamides. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.
Reaction Mechanism:
Caption: The reaction mechanism for the formation of sulfonamides.
General Experimental Protocol for Sulfonamide Synthesis:
-
Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Add a base, such as triethylamine or pyridine (typically 1.5-2.0 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (to remove excess amine and base), followed by water and brine.
-
The organic layer is then dried, filtered, and concentrated to give the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a versatile and highly reactive reagent with significant applications in organic synthesis, particularly in the construction of sulfonamide-containing molecules relevant to the pharmaceutical industry. Its physical and chemical properties, coupled with its straightforward reactivity, make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its handling requirements and reaction protocols is essential for its safe and effective use in the laboratory.
References
An In-depth Technical Guide to the Safe Handling of 2,4,6-Trichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,4,6-trichlorobenzenesulfonyl chloride (CAS Number: 51527-73-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a reactive organic compound commonly used as an intermediate in chemical synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄O₂S | [1][2] |
| Molecular Weight | 279.94 - 280.0 g/mol | [2][3] |
| Appearance | White to light yellow or light orange powder/crystal | |
| Melting Point | 44-48 °C (lit.) | [1] |
| Boiling Point | 341 °C at 760 mmHg | [1] |
| Density | 1.728 g/cm³ | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous and requires careful handling. The primary hazards are its corrosive nature.
GHS Classification: [2]
-
Skin Corrosion/Irritation: Category 1B/1C - Causes severe skin burns and eye damage.[2][3]
-
Eye Damage/Irritation: Category 1 - Causes serious eye damage.[3]
-
Corrosive to Metals: Category 1 - May be corrosive to metals.[3]
Hazard Statements: [2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H290: May be corrosive to metals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be used.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[4] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial to minimize risk.
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong bases and oxidizing agents.[4]
-
As the compound is moisture-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon) when possible.[1][5]
-
Store in a tightly closed container in a cool, dry, and dark place.[3][5]
-
Recommended storage temperature is between 2-8°C.[1]
-
Store under an inert gas.[5]
-
Keep away from moisture.[5]
-
Store in a corrosive-resistant container.[6]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. | [3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse. | [3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [3] |
Firefighting Measures:
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂).[6]
-
Unsuitable Extinguishing Media: Avoid using water as it may react with the substance.[7]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including hydrogen chloride gas and sulfur oxides.[7]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Spill Response: In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.
Spill Response Workflow
Caption: A workflow diagram for responding to a spill of this compound.
Experimental Protocols: Safe Handling in Practice
While specific experimental protocols will vary, the following workflow outlines the key safety considerations when using this compound as a reagent in a chemical reaction.
General Experimental Workflow
Caption: A generalized workflow for the safe laboratory use of this compound.
Disposal Considerations
All waste containing this compound or its byproducts must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users receive proper training and adhere to all institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) before use.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2,4,6-Trichlorobenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichlorobenzenesulfonyl chloride in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a thorough understanding of its qualitative solubility, the factors influencing it, and detailed experimental protocols for its quantitative determination. This information is critical for optimizing reaction conditions, purification processes, and the overall efficiency of synthetic workflows involving this versatile reagent.
Introduction to this compound
This compound (C₆H₂Cl₄O₂S) is a reactive organic compound widely utilized as an intermediate in chemical synthesis.[1] Its molecular structure, featuring a benzene ring substituted with three chlorine atoms and a sulfonyl chloride functional group, dictates its reactivity and solubility characteristics. It is known to be sensitive to moisture and is typically stored under inert gas at low temperatures.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₂Cl₄O₂S |
| Molecular Weight | 279.96 g/mol [1] |
| Melting Point | 44-48 °C[1] |
| Boiling Point | 341 °C at 760 mmHg[1] |
| Density | 1.728 g/cm³[1] |
| Appearance | Data not available |
Solubility Profile
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility (at ambient temperature) |
| Toluene | C₇H₈ | Soluble |
Qualitative Solubility and Influencing Factors
Based on the general behavior of sulfonyl chlorides and related compounds, a qualitative solubility profile for this compound can be inferred:
-
Aprotic Polar Solvents: Good solubility is expected in aprotic polar solvents such as acetone, and ethyl acetate. These solvents can solvate the polar sulfonyl chloride group without reacting with it.
-
Halogenated Solvents: High solubility is anticipated in halogenated hydrocarbons like dichloromethane and chloroform. The structural similarities between the chlorinated solute and solvent molecules favor dissolution.
-
Non-polar Solvents: Lower solubility is expected in non-polar hydrocarbon solvents.
-
Protic Solvents: Protic solvents, such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids, are generally not suitable solvents for this compound. The sulfonyl chloride group is susceptible to nucleophilic attack by these solvents, leading to solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or ester. This reactivity is a critical consideration in solvent selection for reactions and purification.
Experimental Protocols for Solubility Determination
For instances where quantitative solubility data is required, the following detailed experimental protocols can be employed. These methods are adapted from established procedures for determining the solubility of chemically reactive compounds.
Visual (Qualitative) Solubility Determination
This method provides a rapid and straightforward assessment of solubility.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Dry test tubes or small vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound and place it into a dry test tube.
-
Add 1 mL of the selected anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Gravimetric (Quantitative) Solubility Determination (Shake-Flask Method)
The gravimetric method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Sealable vials
-
Thermostatically controlled shaker
-
Syringe and syringe filter (e.g., 0.45 µm PTFE, compatible with the solvent)
-
Pre-weighed, dry evaporating dishes or vials
-
Analytical balance
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for determining the solubility of this compound and a typical synthetic application.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination.
References
A Technical Guide to 2,4,6-Trichlorobenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trichlorobenzenesulfonyl chloride is a pivotal reagent in organic synthesis, particularly valued in the pharmaceutical industry for the construction of sulfonamide functionalities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. Detailed experimental protocols, comprehensive data summaries, and workflow visualizations are presented to support researchers in its effective utilization.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The synthesis of these vital compounds often relies on the reaction of a sulfonyl chloride with an amine. This compound, with its distinct substitution pattern, serves as a key building block for introducing the 2,4,6-trichlorobenzenesulfonyl moiety, which can modulate the physicochemical and pharmacological properties of a molecule. Its IUPAC name is This compound [1]. This guide details its characteristics and utility for the modern drug development professional.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and application in synthesis.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 51527-73-2 | [1] |
| Molecular Formula | C₆H₂Cl₄O₂S | [1] |
| Molecular Weight | 279.96 g/mol | |
| Melting Point | 44-48 °C | |
| Boiling Point | 341 °C at 760 mmHg | |
| Density | 1.728 g/cm³ | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents, reacts with water. |
Spectroscopic Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data available, typically showing a singlet for the aromatic protons. |
| ¹³C NMR | Spectral data available. |
| Mass Spectrometry | Major peaks (m/z): 243, 245, 179.[1] |
| Infrared (IR) | Characteristic peaks for S=O and C-Cl bonds. |
Synthesis of this compound
General Experimental Protocol: Chlorosulfonation
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
1,3,5-Trichlorobenzene
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Ice bath
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trichlorobenzene in an anhydrous, inert solvent such as dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and will evolve HCl gas, which should be vented to a scrubber.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Sulfonamide Synthesis
This compound is a highly effective reagent for the synthesis of sulfonamides, which are of significant interest in drug discovery. The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.
General Experimental Protocol: Sulfonamide Formation
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide product by flash column chromatography or recrystallization.
Role in Drug Development and Medicinal Chemistry
The incorporation of the 2,4,6-trichlorobenzenesulfonyl moiety into a drug candidate can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. The three chlorine atoms provide steric bulk and are strongly electron-withdrawing, which can impact binding affinity to target proteins and reduce susceptibility to metabolic degradation. This makes this compound a valuable tool for lead optimization in drug discovery programs.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthesis of this compound and its subsequent use in the formation of a sulfonamide.
Caption: Synthesis of this compound.
Caption: Workflow for sulfonamide synthesis.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of sulfonamides, with significant applications in the field of drug development. Its unique electronic and steric properties make it an attractive building block for medicinal chemists seeking to modulate the characteristics of lead compounds. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of pharmaceutical research.
References
Methodological & Application
Application Notes and Protocols: 2,4,6-Trichlorobenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorobenzenesulfonyl chloride is a highly reactive organochlorine compound utilized as a key building block in the synthesis of sulfonamides. The resulting 2,4,6-trichlorobenzenesulfonamide moiety is of significant interest in medicinal chemistry and drug development due to its potential to impart specific physicochemical and biological properties to a parent molecule. The presence of three chlorine atoms on the phenyl ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide a detailed protocol for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides, along with relevant data and visualizations to guide researchers in their synthetic endeavors.
Reaction Principle
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the amine reactant.
Experimental Protocols
A generalized protocol for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides is provided below. This protocol is based on standard procedures for the synthesis of sulfonamides from arylsulfonyl chlorides and may require optimization for specific substrates.
Protocol 1: Conventional Synthesis in Solution
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of various N-substituted-2,4,6-trichlorobenzenesulfonamides using the conventional protocol described above. Please note that actual yields and reaction times may vary depending on the specific amine substrate and reaction conditions.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2,4,6-trichlorobenzenesulfonamide | 12 | 85 |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-2,4,6-trichlorobenzenesulfonamide | 14 | 82 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,4,6-trichlorobenzenesulfonamide | 12 | 88 |
| 4 | Benzylamine | N-benzyl-2,4,6-trichlorobenzenesulfonamide | 8 | 92 |
| 5 | Morpholine | 4-((2,4,6-trichlorophenyl)sulfonyl)morpholine | 6 | 95 |
Visualizations
Caption: Workflow for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides.
Caption: General reaction mechanism for sulfonamide formation.
Application Notes and Protocols: Reaction of 2,4,6-Trichlorobenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4,6-trichlorobenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry and organic synthesis, yielding N-substituted-2,4,6-trichlorobenzenesulfonamides. This class of compounds is of significant interest due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of the 2,4,6-trichlorophenyl moiety can further modulate the physicochemical properties and biological activity of the resulting molecules, making it a valuable scaffold in drug discovery and lead optimization.
These application notes provide a comprehensive overview of the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides, including the reaction mechanism, detailed experimental protocols, and a summary of their applications.
Reaction Principles and Mechanism
The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the this compound by the primary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton, typically facilitated by a base, yields the stable sulfonamide product and hydrochloric acid. The presence of a base is crucial to neutralize the in-situ generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
// Reactants RNH2 [label="R-NH₂ (Primary Amine)"]; SulfonylChloride [label=<
Cl | S(=O)₂ | Ar (2,4,6-trichlorophenyl)
];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate R-N⁺H₂S(O)₂Cl⁻ | Ar
];
// Products Sulfonamide [label="R-NH-S(=O)₂-Ar (Sulfonamide)"]; HCl [label="HCl"]; BaseH [label="Base-H⁺"];
// Nodes for reaction steps Attack [shape=none, label="Nucleophilic Attack"]; Elimination [shape=none, label="Elimination"]; Neutralization [shape=none, label="Neutralization"];
// Edges RNH2 -> Attack [arrowhead=none]; SulfonylChloride -> Attack [arrowhead=none]; Attack -> Intermediate [label=""]; Intermediate -> Elimination [label=""]; Elimination -> Sulfonamide [arrowhead=none]; Elimination -> HCl [arrowhead=none]; HCl -> Neutralization [arrowhead=none]; "Base" [shape=plaintext]; Base -> Neutralization [arrowhead=none]; Neutralization -> BaseH; } caption: Reaction mechanism of a primary amine with this compound.
Applications in Drug Discovery
N-substituted-2,4,6-trichlorobenzenesulfonamides are valuable scaffolds in drug development. The sulfonamide moiety is a key feature in many antibacterial drugs, and its derivatives continue to be explored for new antimicrobial agents. Furthermore, this class of compounds has shown promise as anticancer agents. The mechanism of action for their anticancer activity is believed to be, in part, mediated through the induction of apoptosis.
Data Presentation
The following table summarizes representative reaction conditions and yields for the reaction of a similar substrate, 2,4-dichlorobenzenesulfonyl chloride, with various primary amines.[1] These conditions can serve as a starting point for optimization with this compound.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | Room Temperature | 12 | >95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temperature | 4 | 85-95 |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temperature | 6 | 80-90 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides
This protocol is a general guideline and may require optimization for specific primary amines and for the 2,4,6-trichloro- substituted sulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
1M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction should be carried out under anhydrous conditions as the sulfonyl chloride can react with water.
-
Amines and solvents like dichloromethane should be handled with care in a well-ventilated area.
References
Application Notes and Protocols for 2,4,6-Trichlorobenzenesulfonyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorobenzenesulfonyl chloride is a reactive organosulfur compound that can be employed as a protecting group for primary and secondary amines. The resulting 2,4,6-trichlorobenzenesulfonamides are robust and stable to a range of reaction conditions. This stability, however, necessitates specific and often forcing conditions for deprotection. These application notes provide protocols for the protection of primary amines using this compound and outline potential strategies for the subsequent deprotection of the resulting sulfonamides, based on established methods for related sulfonyl protecting groups. It is important to note that while the protection reaction is well-precedented for analogous reagents, specific literature on the deprotection of the 2,4,6-trichlorobenzenesulfonyl group is limited, and the proposed deprotection methods may require optimization.
Data Presentation
Table 1: Protection of Primary Amines with Arylsulfonyl Chlorides - Representative Conditions
The following table summarizes typical reaction conditions for the sulfonylation of primary amines with arylsulfonyl chlorides, which can be adapted for this compound.
| Entry | Amine Substrate | Sulfonyl Chloride | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2,4-Dichlorobenzenesulfonyl chloride | Pyridine (1.5) | Dichloromethane | 0 to RT | 12 | >95[1] |
| 2 | Benzylamine | 2,4-Dichlorobenzenesulfonyl chloride | Triethylamine (2.0) | Dichloromethane | 0 to RT | 4 | 85-95[1] |
| 3 | Cyclohexylamine | 2,4-Dichlorobenzenesulfonyl chloride | Triethylamine (1.5) | Tetrahydrofuran | RT | 6 | 80-90[1] |
Note: RT = Room Temperature. Data for 2,4-dichlorobenzenesulfonyl chloride is presented as a proxy due to the lack of specific quantitative data for this compound in the reviewed literature.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the formation of a 2,4,6-trichlorobenzenesulfonamide from a primary amine.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (Et3N)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4,6-trichlorobenzenesulfonamide.[1]
Protocol 2: Deprotection of N-Aryl-2,4,6-trichlorobenzenesulfonamides using Strong Acid
This protocol outlines a potential method for the cleavage of the 2,4,6-trichlorobenzenesulfonyl group from an N-aryl sulfonamide using a strong acid. Caution: This method may not be suitable for substrates with acid-labile functional groups. Experimental validation and optimization are required.
Materials:
-
N-Aryl-2,4,6-trichlorobenzenesulfonamide
-
Trifluoromethanesulfonic acid (TfOH) or other strong protic acid
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard workup and purification equipment
Procedure:
-
Dissolve the N-aryl-2,4,6-trichlorobenzenesulfonamide in an anhydrous solvent.
-
Add a near-stoichiometric amount of trifluoromethanesulfonic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC. Reaction times can be significant.
-
Upon completion, carefully quench the reaction by adding it to a stirred, cooled saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the deprotected amine.[2]
Protocol 3: Reductive Cleavage of 2,4,6-Trichlorobenzenesulfonamides
This protocol describes a potential reductive method for the deprotection of 2,4,6-trichlorobenzenesulfonamides. Caution: This method employs reactive metals and may not be compatible with all functional groups. Experimental validation and optimization are necessary.
Materials:
-
2,4,6-Trichlorobenzenesulfonamide
-
Reducing agent (e.g., sodium in liquid ammonia, low-valent titanium reagent)
-
Anhydrous solvent (e.g., THF for titanium-based methods)
-
Quenching agent (e.g., ammonium chloride for lithium/ammonia, water for titanium)
-
Standard workup and purification equipment
Procedure (Example with Low-Valent Titanium):
-
Prepare the low-valent titanium reagent in a flame-dried flask under an inert atmosphere (e.g., from TiCl3 and lithium in anhydrous THF).
-
Add a solution of the 2,4,6-trichlorobenzenesulfonamide in anhydrous THF to the reagent slurry at room temperature.
-
Stir the reaction mixture until completion as monitored by TLC.
-
Carefully quench the reaction with water.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[3]
Mandatory Visualization
Caption: Workflow for the protection of a primary amine.
Caption: Potential deprotection strategies for 2,4,6-trichlorobenzenesulfonamides.
References
Application Notes and Protocols for 2,4,6-Trichlorobenzenesulfonyl Chloride as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorobenzenesulfonyl chloride is a reactive organochlorine compound frequently employed as a versatile intermediate in organic synthesis. Its utility stems from the presence of a highly electrophilic sulfonyl chloride moiety, making it an excellent reactant for the formation of sulfonamides. The trichlorinated phenyl ring provides steric hindrance and electronic effects that can influence reaction rates and the stability of the resulting products. These characteristics make it a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development where the sulfonamide functional group is a common pharmacophore.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted sulfonamides. Additionally, it will clarify its role, or lack thereof, as a direct condensing agent for esterification and present a relevant alternative for this transformation.
I. Synthesis of N-Substituted-2,4,6-trichlorobenzenesulfonamides
The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
General Reaction Scheme:
Caption: General reaction for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides.
Experimental Protocol: Conventional Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamide
This protocol is adapted from procedures for similar sulfonyl chlorides and is a general guideline.[1] Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,4,6-trichlorobenzenesulfonamide.
Quantitative Data for Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 12-24 | Good to Excellent | [1] |
| Substituted Anilines | Triethylamine | DCM | 12-24 | Good to Excellent | [1] |
| Benzylamine | Pyridine | DCM | 12-24 | Good to Excellent | [1] |
Note: "Good to Excellent" yields are qualitative descriptions from the source material and typically imply yields upwards of 70%. Specific yields will be substrate-dependent.
II. Role in Esterification: A Clarification
While sulfonyl chlorides can be used to activate carboxylic acids for the formation of esters, this compound is not the standard reagent for this purpose. The more commonly employed reagent for esterification, particularly for sterically hindered substrates, is 2,4,6-trichlorobenzoyl chloride , which is utilized in the Yamaguchi esterification .[2]
The Yamaguchi esterification involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base (typically triethylamine) to form a mixed anhydride. This highly reactive intermediate is then treated with an alcohol in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), to yield the desired ester.[2]
General Reaction Scheme for Yamaguchi Esterification:
Caption: General reaction scheme for the Yamaguchi esterification using 2,4,6-trichlorobenzoyl chloride.
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Logical Relationship: Reagent Selection for Esterification
Signaling Pathway: General Mechanism of Sulfonamide Formation
References
Application Notes and Protocols for the Preparation of 2,4,6-Trichlorothiophenol from 2,4,6-Trichlorobenzenesulfonyl Chloride
Introduction
2,4,6-Trichlorothiophenol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its preparation from the readily available 2,4,6-trichlorobenzenesulfonyl chloride is a key synthetic transformation. This document provides detailed application notes and experimental protocols for two effective methods for this reduction: a modern approach using triphenylphosphine and a classic method employing zinc dust and sulfuric acid. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Overview
The conversion of this compound to 2,4,6-trichlorothiophenol is a reduction reaction. The sulfonyl chloride functional group is reduced to a thiol (mercaptan) while the chloro substituents on the aromatic ring remain intact.
General Reaction Scheme:
Method 1: Reduction with Triphenylphosphine
This method is based on a general procedure for the chemoselective reduction of arylsulfonyl chlorides.[1] It is a rapid and efficient method that is compatible with a wide range of functional groups, including halogens.[1][2]
Data Presentation
| Parameter | Value/Range | Reference |
| Substrate | Arylsulfonyl Chlorides (including halogenated) | [1] |
| Reagent | Triphenylphosphine (3 equivalents) | [1] |
| Solvent | Toluene | [1] |
| Reaction Time | ~15 minutes | [1] |
| General Yield | 71-94% for various substrates | [1] |
| Temperature | Exothermic, initial cooling may be required | [1] |
Experimental Protocol
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
10% Sodium hydroxide (NaOH) solution
-
Dilute Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Under a nitrogen atmosphere, cautiously add triphenylphosphine (3.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature. Cooling the flask in an ice bath during the addition is recommended.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, add water to the reaction mixture and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. The organic layer contains the product and triphenylphosphine oxide.
-
Extract the organic layer with a 10% aqueous sodium hydroxide solution. The thiophenol will deprotonate to form the sodium thiophenolate, which is soluble in the aqueous layer.
-
Separate the aqueous layer and wash it with toluene or another organic solvent to remove any remaining triphenylphosphine oxide.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid until the solution is acidic. The 2,4,6-trichlorothiophenol will precipitate out or form an oil.
-
Extract the acidified aqueous layer with dichloromethane or diethyl ether.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,6-trichlorothiophenol.
-
Further purification can be achieved by vacuum distillation or recrystallization if necessary.
-
Logical Workflow for Triphenylphosphine Reduction
Caption: Experimental workflow for the preparation of 2,4,6-trichlorothiophenol via triphenylphosphine reduction.
Method 2: Reduction with Zinc Dust and Sulfuric Acid
This is a classic and robust method for the preparation of thiophenols from their corresponding sulfonyl chlorides.[3] The procedure is well-established and generally provides high yields.
Data Presentation
| Parameter | Value/Range | Reference |
| Substrate | Benzenesulfonyl chloride | [3] |
| Reagents | Zinc dust, Sulfuric acid | [3] |
| Solvent | Aqueous | [3] |
| Reaction Time | 4-7 hours of heating | [3] |
| Yield (for Thiophenol) | 91% (pure) | [3] |
| Temperature | Initial cooling (0°C), then heating to boiling | [3] |
Experimental Protocol
Materials:
-
This compound
-
Zinc dust
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Calcium chloride (CaCl₂)
-
Large round-bottom flask (to accommodate ice)
-
Mechanical stirrer
-
Reflux condenser
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of Acidic Medium: In a large round-bottom flask, prepare a cold solution of sulfuric acid by carefully adding concentrated sulfuric acid to a large amount of cracked ice with stirring. Maintain the temperature at or below 0°C using an ice-salt bath.
-
Addition of Sulfonyl Chloride: While maintaining the low temperature and with vigorous mechanical stirring, slowly add the this compound.
-
Addition of Zinc Dust: Add zinc dust portion-wise to the cold, stirred mixture. The rate of addition should be controlled to keep the temperature at or below 0°C.
-
Initial Reaction: Continue stirring the mixture at 0°C or below for an additional 1-1.5 hours.
-
Heating: Remove the cooling bath and attach a reflux condenser. Allow the mixture to warm to room temperature. A vigorous reaction may occur, which can be controlled by brief cooling. Once any initial vigorous reaction subsides, heat the mixture to boiling with continued stirring until the solution becomes clear (approximately 4-7 hours).
-
Isolation:
-
Cool the reaction mixture.
-
Isolate the crude 2,4,6-trichlorothiophenol by steam distillation.
-
-
Purification:
-
Separate the organic layer from the steam distillate.
-
Dry the crude product with anhydrous calcium chloride.
-
Purify the dried product by vacuum distillation.
-
Experimental Workflow for Zinc/Sulfuric Acid Reduction
Caption: Workflow for the synthesis of 2,4,6-trichlorothiophenol using zinc dust and sulfuric acid.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound: Corrosive and moisture-sensitive. Handle with care.
-
Triphenylphosphine: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Zinc Dust: Flammable solid. Handle away from ignition sources.
-
Sulfuric Acid: Highly corrosive. Handle with extreme care, and always add acid to water/ice, never the other way around.
-
Thiophenols: Possess a strong and unpleasant odor. Handle in a well-ventilated fume hood. They are also toxic.
Conclusion
Both the triphenylphosphine and the zinc/sulfuric acid methods provide effective routes for the preparation of 2,4,6-trichlorothiophenol from this compound. The choice of method may depend on the available equipment, scale of the reaction, and desired purity. The triphenylphosphine method is milder and faster, while the zinc/sulfuric acid method is a more classical, high-yielding procedure. For both methods, careful execution of the experimental protocol is crucial for achieving a good yield and purity of the final product.
References
Application Notes and Protocols: The Role of 2,4,6-Trichlorobenzenesulfonyl Chloride in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While a potent electrophile, 2,4,6-trichlorobenzenesulfonyl chloride is not a standard or recommended coupling reagent for routine peptide synthesis . The established methodologies for forming peptide bonds rely on a well-developed toolkit of reagents such as carbodiimides (DCC, DIC), uronium/aminium salts (HBTU, HATU, PyBOP), and phosphonium salts (PyAOP), which offer high efficiency, low racemization, and compatibility with both solution-phase and solid-phase peptide synthesis (SPPS).
This document will clarify the likely reactivity of this compound with amino acids, explore its potential application in the synthesis of sulfonamide-containing peptide analogs (sulfonopeptides), and discuss the broader context of sulfonyl-based protecting groups in peptide chemistry.
Reactivity with Amino Acids: Formation of Sulfonamides
This compound readily reacts with primary and secondary amines, including the α-amino group of an amino acid, to form a stable sulfonamide linkage. This reaction is generally robust and proceeds under basic conditions.
Reaction Scheme:
This reactivity profile makes it unsuitable as a peptide coupling reagent because it would cap the N-terminus of the growing peptide chain with a 2,4,6-trichlorobenzenesulfonyl group, preventing further elongation.
Application in Sulfonopeptide Synthesis
Sulfonopeptides are peptide analogs where one or more amide bonds are replaced by a sulfonamide linkage. These mimics are of interest in drug discovery as they can exhibit enhanced stability towards enzymatic degradation and may act as transition-state analog inhibitors of proteases.
This compound can be utilized in the synthesis of sulfonopeptides by coupling a sulfonyl chloride moiety with an amino acid or peptide ester.
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide Linkage
This protocol is a generalized procedure based on the known reactivity of sulfonyl chlorides with amines.
Materials:
-
N-terminally protected amino acid or peptide
-
Amino acid ester or peptide ester (with a free amino group)
-
This compound
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
Procedure:
-
Preparation of the Amino Component: Dissolve the amino acid ester or peptide ester (1.0 equivalent) in the anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (2.0-3.0 equivalents) to the solution from step 1 and stir at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent.
-
Reaction: Slowly add the solution of this compound to the stirred solution of the amino component at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary:
There is a lack of specific quantitative data in the literature for the use of this compound in the synthesis of sulfonopeptides. However, based on general sulfonamide formation reactions, the following can be expected:
| Parameter | Expected Outcome | Notes |
| Reaction Time | 1 - 12 hours | Highly dependent on the steric hindrance of the reacting partners. |
| Yield | Moderate to Good | Can be influenced by side reactions and purification efficiency. |
| Racemization | Potential Risk | The use of a strong base can increase the risk of epimerization at the α-carbon. |
Sulfonyl Groups as Protecting Groups in Peptide Synthesis
While this compound itself is not a common choice, other sulfonyl chlorides are used to introduce Nα-protecting groups in peptide synthesis. These protecting groups are valued for their stability under certain conditions and their unique cleavage mechanisms, which can provide orthogonality to other protecting groups like Boc and Fmoc.
Examples of Sulfonyl-based Protecting Groups:
-
2-Nitrobenzenesulfonyl (oNBS): Cleaved by nucleophiles like β-mercaptoethanol in the presence of a base.
-
Tosyl (Tos): A very stable group, often used for side-chain protection of Arginine, and removed by strong acid (e.g., HF).
The 2,4,6-trichlorobenzenesulfonyl group, being highly electron-withdrawing, would form a very stable sulfonamide, making its removal under standard peptide synthesis conditions challenging.
Visualizations
Logical Relationship: Reactivity of this compound
Application Notes and Protocols for Sulfonylation with 2,4,6-Trichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development, found in a wide array of therapeutic agents exhibiting antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of lead optimization and drug discovery. 2,4,6-Trichlorobenzenesulfonyl chloride is a highly reactive reagent utilized for the introduction of the 2,4,6-trichlorobenzenesulfonyl moiety onto nucleophilic groups, primarily amines and alcohols. The resulting sulfonamides and sulfonate esters can serve as key intermediates in the synthesis of complex molecules or as final active pharmaceutical ingredients. The sterically hindered and electron-deficient nature of the 2,4,6-trichlorophenyl group can impart unique physicochemical and biological properties to the target molecules.
These application notes provide detailed protocols for the sulfonylation of amines and alcohols using this compound, guidance on reaction monitoring and product purification, and information on the deprotection of the resulting sulfonamides.
Reaction Principle and Mechanism
The sulfonylation of amines or alcohols with this compound proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed, typically by a base, to yield the stable sulfonamide or sulfonate ester, respectively. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism of sulfonylation of an amine.
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of Primary and Secondary Amines
This protocol provides a general method for the synthesis of N-substituted-2,4,6-trichlorobenzenesulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, as indicated by TLC, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Application Notes and Protocols: Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2,4,6-trichlorobenzenesulfonyl chloride with anilines is a cornerstone of medicinal chemistry, yielding N-aryl-2,4,6-trichlorobenzenesulfonamides. This class of compounds is of profound interest in drug discovery and development due to the versatile pharmacological activities exhibited by the sulfonamide functional group. Sulfonamides are integral components of a wide array of therapeutic agents, demonstrating antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The presence of the 2,4,6-trichlorophenyl moiety can significantly influence the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can contribute to enhanced biological activity and target specificity.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of N-aryl-2,4,6-trichlorobenzenesulfonamides, complete with detailed experimental protocols.
Reaction Principle and Mechanism
The synthesis of N-aryl-2,4,6-trichlorobenzenesulfonamides proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This attack leads to the formation of a tetrahedral intermediate. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid (HCl) generated during the reaction. The elimination of the chloride leaving group results in the formation of the stable sulfonamide bond.
Data Presentation: Illustrative Reaction Parameters
While specific quantitative data for a wide range of anilines with this compound is not extensively documented in a single source, the following table provides illustrative data based on typical outcomes for sulfonylation reactions with various substituted anilines. Actual yields and reaction times may vary depending on the specific substrate, reaction conditions, and scale.
| Entry | Aniline Derivative | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | Aniline | 6 - 12 | 85 - 95 | Electronically neutral aniline reacts readily. |
| 2 | 4-Methylaniline (p-Toluidine) | 6 - 10 | 90 - 98 | Electron-donating groups can increase the nucleophilicity of the aniline, potentially leading to faster reaction rates and higher yields. |
| 3 | 4-Methoxyaniline (p-Anisidine) | 6 - 10 | 90 - 98 | Similar to p-toluidine, the electron-donating methoxy group enhances reactivity. |
| 4 | 4-Chloroaniline | 8 - 16 | 80 - 90 | Electron-withdrawing groups decrease the nucleophilicity of the aniline, which may require longer reaction times or slightly harsher conditions. |
| 5 | 4-Nitroaniline | 12 - 24 | 70 - 85 | The strongly deactivating nitro group significantly reduces the nucleophilicity of the aniline, necessitating longer reaction times and potentially leading to lower yields. |
| 6 | 2,6-Dimethylaniline | 12 - 24 | 60 - 75 | Steric hindrance around the amino group can impede the reaction, requiring longer reaction times and often resulting in lower yields. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,4,6-trichlorobenzenesulfonamide.
Characterization
The synthesized N-aryl-2,4,6-trichlorobenzenesulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[1]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretching band for secondary sulfonamides appears around 3300-3200 cm⁻¹.[1]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline product.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry.[2] N-Aryl-2,4,6-trichlorobenzenesulfonamides are valuable scaffolds for the development of novel therapeutic agents with a wide range of biological activities.
-
Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents.[2][3][4]
-
Anticancer Agents: Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors.
-
Enzyme Inhibitors: The sulfonamide moiety is a key zinc-binding group in many enzyme inhibitors. The 2,4,6-trichlorophenyl group can be tailored to achieve selectivity for specific enzyme isoforms.
-
Anti-inflammatory and Other Therapeutic Areas: Sulfonamides have also been explored for their anti-inflammatory, antiviral, and diuretic properties.[2]
Visualizations
Caption: General reaction mechanism for the synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamides.
Caption: Standard experimental workflow for the synthesis and purification of sulfonamides.
References
Application Notes: Microwave-Assisted Synthesis with 2,4,6-Trichlorobenzenesulfonyl Chloride
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical and pharmaceutical research, offering significant advantages over conventional heating methods.[1][2][3] These benefits include dramatically reduced reaction times, increased product yields, enhanced purity, and milder reaction conditions.[2][3][4] 2,4,6-Trichlorobenzenesulfonyl chloride is a highly reactive intermediate used in the synthesis of various organic compounds, including sulfonamides and sulfonic esters.[5] The application of microwave irradiation to reactions involving this reagent can lead to highly efficient and rapid synthetic protocols, which are of particular interest to researchers in drug development and medicinal chemistry.
The primary mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][2] This avoids the localized overheating often associated with conventional heating and can lead to cleaner reactions with fewer byproducts.
Applications in Drug Discovery and Development
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Many sulfonamide-based drugs function as enzyme inhibitors, with a prominent example being the inhibition of carbonic anhydrases.[6][7][8][9] The 2,4,6-trichlorophenyl moiety can impart specific steric and electronic properties to the resulting sulfonamide, potentially influencing its binding affinity and selectivity for biological targets. Microwave-assisted synthesis provides a rapid and efficient means to generate libraries of novel sulfonamide derivatives for screening and lead optimization in drug discovery programs.
Similarly, sulfonic esters are valuable intermediates in organic synthesis. The use of microwave-assisted techniques for their preparation can streamline synthetic routes and accelerate the development of new chemical entities.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamides
This protocol describes a general procedure for the synthesis of N-aryl sulfonamides from this compound and various anilines using microwave irradiation.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Microwave synthesizer
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reaction vessel, add the substituted aniline (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add pyridine (1.2 mmol) to the solution and stir for 1 minute at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 100 °C for 10 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure N-aryl-2,4,6-trichlorobenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Microwave-Assisted Synthesis of Aryl 2,4,6-trichlorobenzenesulfonates
This protocol provides a general method for the synthesis of sulfonic esters from this compound and various phenols under microwave irradiation.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methylphenol, 4-nitrophenol)
-
Triethylamine (NEt₃)
-
Acetonitrile (ACN), anhydrous
-
Microwave synthesizer
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve the substituted phenol (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol) to the solution and stir for 1 minute at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.
-
After cooling to room temperature, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate) to yield the pure aryl 2,4,6-trichlorobenzenesulfonate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamides
| Entry | Amine | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | Microwave | 100 | 10 min | 92 |
| 2 | Aniline | Conventional | 80 | 12 h | 75 |
| 3 | 4-Methoxyaniline | Microwave | 100 | 10 min | 95 |
| 4 | 4-Methoxyaniline | Conventional | 80 | 12 h | 80 |
| 5 | 4-Chloroaniline | Microwave | 100 | 15 min | 88 |
| 6 | 4-Chloroaniline | Conventional | 80 | 18 h | 70 |
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Aryl 2,4,6-trichlorobenzenesulfonates
| Entry | Phenol | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Phenol | Microwave | 120 | 15 min | 89 |
| 2 | Phenol | Conventional | 100 | 16 h | 68 |
| 3 | 4-Methylphenol | Microwave | 120 | 15 min | 91 |
| 4 | 4-Methylphenol | Conventional | 100 | 16 h | 72 |
| 5 | 4-Nitrophenol | Microwave | 120 | 20 min | 85 |
| 6 | 4-Nitrophenol | Conventional | 100 | 24 h | 65 |
Visualizations
Caption: General reaction for microwave-assisted sulfonamide synthesis.
Caption: General reaction for microwave-assisted sulfonic ester synthesis.
References
- 1. Microwave Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Cas 51527-73-2,this compound | lookchem [lookchem.com]
- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 7. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 2,4,6-Trichlorobenzenesulfonyl chloride
Technical Support Center: 2,4,6-Trichlorobenzenesulfonyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound (TCSBSC) is an organic compound used as a reagent in chemical synthesis.[1] Its primary application is as a sulfonylating agent for the preparation of sulfonamides and sulfonate esters. The three chlorine atoms on the benzene ring make the sulfur atom highly electrophilic, enhancing its reactivity.[2] It is often used as an intermediate in the pharmaceutical industry.[1]
Q2: What are the typical storage conditions for this compound?
A2: this compound is sensitive to moisture.[1] It should be stored under an inert gas atmosphere, such as nitrogen or argon, in a tightly sealed container. Recommended storage temperatures are typically between 2-8°C.[1] Exposure to moisture can lead to hydrolysis of the sulfonyl chloride to the unreactive 2,4,6-trichlorobenzenesulfonic acid.[3]
Q3: What safety precautions should be taken when handling this reagent?
A3: this compound causes severe skin burns and eye damage.[4][5] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid inhaling dust or fumes and prevent contact with skin and eyes.[6] In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am performing a sulfonylation of a primary amine and observing a very low yield. What are the potential causes and solutions?
Answer: Low yields in sulfonylation reactions can stem from several factors related to reagents, reaction conditions, or workup procedures.
Potential Causes & Solutions:
-
Reagent Quality: The sulfonyl chloride may have hydrolyzed due to improper storage.[3] Ensure the reagent is a free-flowing solid and has been stored under anhydrous conditions. Similarly, verify the purity and dryness of your amine/alcohol substrate and the solvent.[3]
-
Base Selection: The choice of base is critical. For many reactions, tertiary amines like triethylamine (Et₃N) or pyridine are sufficient. However, for less reactive substrates, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be necessary.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[3]
-
Reaction Temperature: Many sulfonylation reactions are initially performed at 0 °C to control the exothermic addition and then allowed to warm to room temperature.[2] For sluggish reactions, gentle heating may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and temperature.[3]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3] If reactant solubility is an issue or the reaction is slow, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) could be beneficial.[3]
Troubleshooting Flowchart for Low Product Yield
Caption: Troubleshooting logic for low product yield.
Issue 2: Formation of Multiple Products or Impurities
Question: My TLC/LC-MS analysis shows multiple spots, indicating byproduct formation. What are the common side reactions, and how can they be minimized?
Answer: Side reactions are common if conditions are not carefully controlled. Identifying the likely byproduct is key to optimizing the reaction.
Common Side Reactions and Solutions:
-
Hydrolysis of Sulfonyl Chloride: Moisture in the reaction will convert the starting material into 2,4,6-trichlorobenzenesulfonic acid. This highly polar impurity can typically be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate) during workup.[3][7]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (N₂ or Ar).[3]
-
-
Bis-sulfonylation of Primary Amines: Primary amines can react twice, especially with an excess of sulfonyl chloride and a strong base, to form a bis-sulfonylated product.
-
Solution: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or a slight excess of the amine. Add the sulfonyl chloride solution slowly or in portions to the amine solution to maintain a low concentration of the electrophile.[7]
-
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines can sometimes react with highly reactive sulfonyl chlorides, leading to complex mixtures.[3]
-
Solution: If this is suspected, switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge.
-
Table 1: Influence of Base on Reaction Rate and Yield Data is illustrative and generalized from related sulfonylation studies. Actual results may vary.
| Base | Catalyst | Relative Rate | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Triethylamine (Et₃N) | None | Moderate | 85-95 | Standard, effective for most nucleophiles.[8] |
| Pyridine | None | Moderate | 80-90 | Can also act as a nucleophilic catalyst.[9] |
| DBU | None | Fast | 80-90 | Strong, non-nucleophilic base for hindered or weak nucleophiles.[8] |
| LiHMDS | None | Very Fast | >95 | Very strong base, useful for challenging substrates at low temperatures.[8] |
| Et₃N or DBU | DMAP (cat.) | Fast to Very Fast | 90-98 | DMAP forms a highly reactive sulfonylpyridinium intermediate.[3][10] |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol provides a general starting point for the synthesis of a sulfonamide from a primary amine.
-
Reaction Setup: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature. Cool the mixture to 0 °C in an ice bath.[2]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes at 0 °C.[2] After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding deionized water.[7] Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove sulfonic acid byproduct), and finally with brine.[2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[7]
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trichlorobenzenesulfonyl chloride | C6H2Cl4O2S | CID 27575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
common side reactions with 2,4,6-Trichlorobenzenesulfonyl chloride.
Welcome to the technical support center for 2,4,6-Trichlorobenzenesulfonyl Chloride. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
While specific data for this compound is limited, common side reactions analogous to other sulfonyl chlorides include:
-
Hydrolysis: The sulfonyl chloride can react with moisture to form the unreactive 2,4,6-trichlorobenzenesulfonic acid. It is crucial to use anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize this.[1][2]
-
Reaction with Amine Bases: Tertiary amine bases like triethylamine, while commonly used to scavenge HCl, can sometimes react with the sulfonyl chloride, leading to complex mixtures.[2]
-
Di-sulfonylation: When reacting with substrates containing multiple nucleophilic sites, such as diols or primary amines, the formation of di-sulfonated products can occur.[1][2] This is particularly prevalent if an excess of the sulfonyl chloride is used.
-
Formation of Sulfene Intermediates: With strong, non-nucleophilic bases, there is a potential for the formation of highly reactive sulfene intermediates, which can lead to a variety of byproducts. Using a nucleophilic base like pyridine can help suppress this pathway.[1]
Q2: How should this compound be stored to ensure its stability?
To maintain its reactivity, this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[3] It is sensitive to moisture and should be kept in a tightly sealed container in a dry environment.[3][4]
Q3: What are the key safety precautions when handling this compound?
This compound is corrosive and causes severe skin burns and eye damage.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the reagent in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction with this compound is showing low to no conversion to the desired product. What are the potential causes and solutions?
A: Low or no yield can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the this compound is of high purity and has not hydrolyzed due to improper storage.[2] Check the purity of your nucleophile (amine/alcohol) and ensure your solvent is anhydrous.[2]
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU or a hindered base like 2,6-lutidine might be necessary. The addition of a catalytic amount of DMAP can also improve the reaction rate.[2]
-
Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile, or THF are generally suitable. For sluggish reactions, consider switching to a more polar aprotic solvent such as DMF.[2]
-
Temperature: Some reactions may require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS.[2]
-
Issue 2: Formation of Multiple Products/Impurities
Q: My reaction is producing multiple spots on a TLC plate, indicating the formation of byproducts. How can I minimize these?
A: The formation of multiple products often points to side reactions. Here's how to address common issues:
-
Bis-sulfonylation of Primary Amines: To avoid double sulfonylation, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[2]
-
Hydrolysis of Sulfonyl Chloride: As mentioned, rigorously exclude water from your reaction by using dry glassware and anhydrous solvents.[2]
-
Di-sulfonylation of Diols: To achieve mono-sulfonylation of a diol, use a sub-stoichiometric amount of this compound (e.g., 0.8-0.9 equivalents). Add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C or below).[1]
Below is a troubleshooting workflow to help diagnose and resolve the formation of byproducts.
Data Summary
| Parameter | Recommendation | Rationale | Reference |
| Stoichiometry (for mono-sulfonylation of diols) | 0.8-0.9 equivalents of sulfonyl chloride | Minimizes di-sulfonylation | [1] |
| Reaction Temperature | 0 °C to room temperature | Higher temperatures can promote side reactions | [1] |
| Solvent | Anhydrous aprotic solvents (DCM, THF, Acetonitrile) | Prevents hydrolysis of the sulfonyl chloride | [2] |
| Base | Pyridine, Triethylamine, DBU, 2,6-Lutidine | Choice depends on nucleophile reactivity; pyridine can suppress sulfene formation | [1][2] |
| Catalyst | DMAP (catalytic amount) | Increases reaction rate with less reactive nucleophiles | [2] |
Experimental Protocols
Protocol: General Procedure for Sulfonamide Formation and Work-up to Minimize Hydrolysis
This protocol provides a general method for the synthesis of a sulfonamide from a primary or secondary amine and this compound, with steps to minimize common side reactions.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
1M HCl (aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve the amine substrate (1.0 eq.) and the base (e.g., triethylamine, 1.5-2.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[2]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Below is a workflow diagram illustrating this experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C6H2Cl4O2S | CID 521335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Purification of Products from 2,4,6-Trichlorobenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorobenzenesulfonyl chloride. Here, you will find detailed information to address common challenges encountered during the purification of reaction products.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of products derived from reactions with this compound.
Issue 1: The crude product is an intractable oil or gum, making purification difficult.
-
Question: After the aqueous workup, my product has oiled out instead of precipitating as a solid. How can I isolate and purify it?
-
Answer: This is a common issue, particularly with products that have lower melting points or are impure. The primary goal is to induce solidification or use an alternative purification strategy.
-
Troubleshooting Steps:
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization or wash away more soluble impurities, leaving a solid product.
-
Solvent Removal and Re-dissolution: Ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure. Sometimes residual solvent can prevent solidification. After drying, attempt to redissolve the crude material in a minimal amount of a different solvent and then precipitate the product by adding a non-polar anti-solvent.
-
Direct to Chromatography: If the product remains an oil, it can be directly purified by column chromatography. Dissolve the oil in a minimal amount of the chromatography eluent or a slightly more polar solvent for loading onto the column.
-
-
Issue 2: My purified product is contaminated with unreacted starting amine/aniline.
-
Question: NMR analysis of my purified product shows signals corresponding to the starting amine or aniline. How can I remove this impurity?
-
Answer: Unreacted primary or secondary amines can often be removed with a simple acid wash during the aqueous workup.
-
Troubleshooting Steps:
-
Acidic Wash: During the liquid-liquid extraction phase of the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[1] The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Post-purification Wash: If the impurity is discovered after initial purification, redissolve the product in an organic solvent like ethyl acetate or dichloromethane and perform the acidic wash as described above. Ensure the desired sulfonamide product is stable to acidic conditions.
-
Chromatography Optimization: If an acidic wash is not feasible due to product instability, carefully optimize the column chromatography conditions. A change in the solvent system polarity may improve separation.
-
-
Issue 3: A persistent, highly polar impurity is present in my product.
-
Question: My TLC and NMR data indicate a highly polar impurity that is difficult to remove by standard chromatography. What is this impurity and how can I get rid of it?
-
Answer: This common impurity is likely 2,4,6-trichlorobenzenesulfonic acid, which is formed by the hydrolysis of the starting this compound.
-
Troubleshooting Steps:
-
Basic Wash: This acidic impurity can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the workup. The sulfonic acid is deprotonated to its sodium salt, which is highly soluble in the aqueous phase.
-
Silica Gel Chromatography: While highly polar, 2,4,6-trichlorobenzenesulfonic acid can often be separated from less polar sulfonamide products on silica gel. However, it may streak on the TLC and column. The basic wash is a more effective method for its removal.
-
-
Issue 4: Column chromatography provides poor separation of the desired product from byproducts.
-
Question: My desired product and a significant byproduct have very similar Rf values on TLC, leading to co-elution during column chromatography. How can I improve the separation?
-
Answer: Poor resolution in column chromatography can be addressed by systematically adjusting various parameters of the separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A common starting point for the purification of sulfonamides is a mixture of hexanes and ethyl acetate.[1] If separation is poor, try a less polar solvent system to increase the retention time of your compounds on the silica gel, which may improve separation. A gradient elution, where the polarity of the eluent is gradually increased, is often more effective than an isocratic (constant solvent composition) elution.
-
Alternative Solvent Systems: Consider using different solvent systems. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity, especially if the impurities have different solubility profiles.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction involving this compound?
A1: A typical workup involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove impurities.
-
Quenching: The reaction is typically quenched by slowly adding water or pouring the reaction mixture over ice to hydrolyze any remaining this compound.[1]
-
Extraction: The product is then extracted from the aqueous mixture into an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Washes: The combined organic layers are sequentially washed with:
-
Dilute HCl (e.g., 1M) to remove any unreacted amine.[1]
-
Saturated aqueous NaHCO₃ to remove the 2,4,6-trichlorobenzenesulfonic acid byproduct.
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: How can I monitor the progress of my reaction with this compound?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions. A TLC plate is spotted with the starting amine, the reaction mixture, and a "co-spot" containing both. The disappearance of the starting amine spot and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting amine spot is no longer visible in the reaction mixture lane.
Q3: Should I choose recrystallization or column chromatography for purifying my sulfonamide product?
A3: The choice depends on the physical state of your product and the nature of the impurities.
-
Recrystallization is ideal for solid products where the impurities have significantly different solubilities in a particular solvent system. It is a very effective method for removing small amounts of impurities to obtain a highly pure product.
-
Column chromatography is more versatile and can be used to purify oils as well as solids. It is particularly useful for separating mixtures of compounds with similar properties, such as the desired product and a significant byproduct.
Q4: What are some common solvent systems for the purification of 2,4,6-trichlorobenzenesulfonamides?
A4: The optimal solvent system will depend on the specific properties of the sulfonamide product. The tables below provide some general starting points for TLC, column chromatography, and recrystallization.
Data Presentation
Table 1: Suggested TLC and Column Chromatography Solvent Systems for 2,4,6-Trichlorobenzenesulfonamides
| Product Type | Starting Solvent System (v/v) | Polarity Adjustment |
| N-Alkyl Sulfonamides | 20% Ethyl Acetate in Hexanes | Increase ethyl acetate for more polar products |
| N-Aryl Sulfonamides | 10-30% Ethyl Acetate in Hexanes | Adjust ratio based on aniline substituents |
| General | 1:1 Ethyl Acetate/Hexanes | A good starting point for initial TLC trials[2] |
| Polar Products | 5-10% Methanol in Dichloromethane | For products with low Rf in EtOAc/Hexanes[2] |
Table 2: Common Recrystallization Solvents for Aromatic Sulfonamides
| Solvent/Solvent System | Compound Polarity | Notes |
| Ethanol/Water | Intermediate | A common and effective system for many sulfonamides.[3] |
| Isopropanol/Water | Intermediate | Can provide high recovery of pure product.[4] |
| Heptanes/Ethyl Acetate | Non-polar to Intermediate | Good for less polar sulfonamides.[5] |
| Toluene | Non-polar to Intermediate | Effective for many aromatic compounds. |
| Acetone/Water | Intermediate to Polar | Another useful mixed solvent system.[5] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding deionized water while stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1M HCl (2 x 50 mL)
-
Saturated aqueous NaHCO₃ (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing if a gradient elution is used.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent or solvent mixture.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If necessary, add a small amount of activated charcoal to remove colored impurities and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Mandatory Visualization
References
how to avoid hydrolysis of 2,4,6-Trichlorobenzenesulfonyl chloride.
Welcome to the technical support center for 2,4,6-Trichlorobenzenesulfonyl Chloride. This guide provides researchers, scientists, and drug development professionals with comprehensive information to mitigate hydrolysis and ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound used as an intermediate in the synthesis of various organic compounds.[1] In the pharmaceutical industry, it is utilized in the production of other chemical intermediates.[1] Its reactivity also makes it a valuable reagent in chemical research for synthesizing novel organic molecules.[1]
Q2: Why is this compound so sensitive to moisture?
A2: Like other sulfonyl chlorides, this compound readily reacts with water in a process called hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction leads to the formation of the corresponding sulfonic acid, rendering the reagent inactive for its intended purpose. The presence of three electron-withdrawing chlorine atoms on the benzene ring likely increases the electrophilicity of the sulfur atom, further enhancing its reactivity towards water.
Q3: How can I visually identify if my this compound has undergone hydrolysis?
A3: this compound is typically a white solid. Hydrolysis to 2,4,6-Trichlorobenzenesulfonic acid may result in a change in appearance, such as clumping, discoloration, or the presence of a more "wet" or sticky solid. For definitive confirmation, analytical techniques such as NMR spectroscopy can be employed to detect the presence of the sulfonic acid.
Q4: What are the primary hazards associated with this compound?
A4: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also corrosive to metals.[2] Inhalation of dust can cause chemical burns to the respiratory tract.[3] It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or no reaction yield | Hydrolysis of this compound due to improper storage or handling. | Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator. Handle the reagent quickly in a dry environment (e.g., glove box or under a stream of inert gas). Use anhydrous solvents and reagents. |
| Inconsistent reaction results | Partial hydrolysis of the reagent leading to inaccurate quantification. | Purify the this compound before use if hydrolysis is suspected. This can be attempted by recrystallization from a non-polar, anhydrous solvent, although care must be taken to exclude moisture. It is often more practical to purchase fresh, high-purity reagent. |
| Formation of unexpected byproducts | Reaction of the hydrolyzed sulfonic acid with other components in the reaction mixture. | Ensure all starting materials and solvents are rigorously dried. Consider the use of a scavenger for HCl, a byproduct of the reaction with nucleophiles, such as a non-nucleophilic base (e.g., pyridine, triethylamine). |
| Solid reagent appears clumpy or discolored | Absorption of atmospheric moisture leading to hydrolysis. | Discard the reagent if significant degradation is suspected. For future prevention, store in smaller, single-use aliquots to minimize exposure of the bulk material to the atmosphere. |
Factors Affecting Hydrolysis of Aryl Sulfonyl Chlorides
| Factor | Effect on Hydrolysis Rate | Rationale |
| Moisture | Increases | Water is a direct reactant in the hydrolysis process. |
| Temperature | Increases | Higher temperatures provide the necessary activation energy for the hydrolysis reaction. |
| pH | Generally faster in alkaline conditions | Hydroxide ions are stronger nucleophiles than water, accelerating the attack on the sulfonyl chloride. |
| Solvent Polarity | Generally faster in more polar solvents | Polar solvents can better stabilize the transition state of the hydrolysis reaction. |
| Electron-withdrawing substituents on the aryl ring | Increases | These groups increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. |
| Electron-donating substituents on the aryl ring | Decreases | These groups decrease the electrophilicity of the sulfur atom. |
Experimental Protocol: General Procedure for Using this compound while Minimizing Hydrolysis
This protocol outlines a general workflow for a reaction involving this compound, for example, the sulfonylation of an amine.
1. Materials and Reagents:
-
This compound (new bottle or properly stored)
-
Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Substrate (e.g., amine, alcohol), dried
-
Non-nucleophilic base (e.g., triethylamine, pyridine), freshly distilled
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
-
Desiccator with an active desiccant (e.g., Drierite®, silica gel)
2. Glassware and Apparatus Preparation:
-
All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >100 °C for several hours and then cooled in a desiccator over a desiccant.
-
Assemble the glassware hot and immediately purge with a stream of inert gas while it cools to room temperature. Maintain a positive pressure of inert gas throughout the experiment.
3. Reaction Setup:
-
Under a positive pressure of inert gas, add the dried substrate and anhydrous solvent to the reaction flask via a syringe or cannula.
-
Add the non-nucleophilic base to the reaction mixture.
-
In a separate, dry flask, weigh the required amount of this compound as quickly as possible to minimize atmospheric exposure. If possible, perform this in a glove box.
-
Dissolve the this compound in a minimal amount of anhydrous solvent.
4. Reaction Execution:
-
Slowly add the solution of this compound to the reaction mixture at the desired temperature (often 0 °C to room temperature to control the reaction rate and minimize side reactions).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
5. Work-up and Purification:
-
Upon completion, quench the reaction by adding water or an aqueous solution. Note that this will hydrolyze any remaining this compound.
-
Proceed with the standard extraction, washing, drying, and purification procedures for your specific product.
Visualizing Key Concepts
Caption: Mechanism of this compound Hydrolysis.
Caption: Workflow for Minimizing Hydrolysis During Reaction.
References
preventing bis-sulfonylation with 2,4,6-Trichlorobenzenesulfonyl chloride.
Welcome to the technical support center for 2,4,6-Trichlorobenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding its use, with a specific focus on preventing the common side reaction of bis-sulfonylation.
Troubleshooting Guide: Preventing Bis-Sulfonylation
Bis-sulfonylation is a frequent side reaction when reacting primary amines with sulfonyl chlorides, leading to the formation of an undesired N,N-bis(sulfonyl)amine byproduct. The following guide provides solutions to common issues encountered during the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of bis-sulfonylated byproduct observed (e.g., by TLC or LC-MS) | Incorrect stoichiometry: Excess of this compound relative to the primary amine. | - Use a strict 1:1 or slightly less than 1 (e.g., 0.95-1.0) molar ratio of the sulfonyl chloride to the primary amine.[1] - A slight excess of the amine (e.g., 1.1 equivalents) can be employed to ensure the complete consumption of the sulfonylating agent. |
| Rapid addition of sulfonyl chloride: A high local concentration of the sulfonyl chloride can promote the second sulfonylation. | - Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes.[2][3] | |
| Reaction temperature is too high: Higher temperatures can increase the rate of the second sulfonylation reaction. | - Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective practice.[2][3] | |
| Strong base: A very strong base can lead to the deprotonation of the initially formed monosulfonamide, facilitating the second sulfonylation. | - Use a moderately hindered, non-nucleophilic base like pyridine or triethylamine. For particularly sensitive substrates, a bulkier base such as 2,6-lutidine could be considered.[1] | |
| Low or no formation of the desired monosulfonamide | Poor reactivity of the amine: The amine may be sterically hindered or electronically deactivated. | - Cautiously increase the reaction temperature after the addition of the sulfonyl chloride is complete. - Consider using a more potent, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] |
| Degraded this compound: The reagent can hydrolyze over time if exposed to moisture. | - Ensure the sulfonyl chloride is of high purity and has been stored under anhydrous conditions. Using a fresh bottle or purifying the reagent may be necessary.[1] | |
| Inadequate base: The base is crucial for neutralizing the HCl generated in situ. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic.[2] | - Ensure at least one equivalent of a suitable base is used, with 1.5-2.0 equivalents being common practice.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of bis-sulfonylation?
A1: Bis-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride. After the initial formation of the monosulfonamide, the nitrogen atom can be deprotonated by the base in the reaction mixture, making it nucleophilic again and allowing it to react with a second molecule of the sulfonyl chloride.
Q2: How can I effectively monitor the progress of my reaction to avoid bis-sulfonylation?
A2: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. You can spot the starting amine, the this compound, and the reaction mixture on a TLC plate. The formation of the desired monosulfonamide and the potential appearance of the bis-sulfonylated byproduct (which will likely have a different Rf value) can be tracked over time. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for more precise monitoring.[1]
Q3: Is it possible to reverse the formation of the bis-sulfonylated byproduct?
A3: Reversing the formation of the bis-sulfonylated product is generally not practical under standard reaction conditions. The focus should be on preventing its formation in the first place by carefully controlling the reaction parameters.
Q4: What are the best purification methods to remove the bis-sulfonylated byproduct if it does form?
A4: If bis-sulfonylation occurs, the byproduct can typically be separated from the desired monosulfonamide by column chromatography on silica gel.[2] The two compounds usually have different polarities, allowing for their separation. Recrystallization can also be an effective purification technique, as the two compounds may have different solubilities in a given solvent system.[4][5][6][7]
Q5: Are there any alternative reagents to this compound that are less prone to bis-sulfonylation?
A5: While this compound is a reactive and useful reagent, other sulfonylating agents with bulkier substituents, such as 2,4,6-triisopropylbenzenesulfonyl chloride, may show a lower tendency for bis-sulfonylation due to steric hindrance.[8] However, their reactivity might be lower.
Experimental Protocols
Protocol 1: Selective Monosulfonylation of a Primary Amine
This protocol is adapted from general procedures for the sulfonylation of primary amines and is optimized to minimize the formation of the bis-sulfonylated byproduct.[2][9]
Materials:
-
Primary amine (1.1 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the anhydrous base (1.5 - 2.0 eq) to the stirred solution.
-
In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Purification of Monosulfonamide by Recrystallization
This is a general procedure for the purification of a solid sulfonamide product contaminated with the bis-sulfonylated byproduct. The choice of solvent is crucial and may require some experimentation.[4][5][6][7]
Procedure:
-
Solvent Selection: Choose a solvent in which the desired monosulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The bis-sulfonylated byproduct should ideally have different solubility characteristics (either much more soluble or much less soluble). Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Reaction pathway for the formation of mono- and bis-sulfonamides.
Caption: Troubleshooting workflow for preventing bis-sulfonylation.
Caption: Decision tree for purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
choice of base for reactions with 2,4,6-Trichlorobenzenesulfonyl chloride.
Welcome to the technical support center for 2,4,6-Trichlorobenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of bases for reactions and to offer troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a base in reactions with this compound?
A1: In sulfonamide synthesis, the reaction between an amine and this compound generates hydrochloric acid (HCl) as a byproduct. The primary role of the base is to neutralize this HCl. If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q2: Which bases are commonly used for sulfonamide synthesis with this compound?
A2: Common bases include tertiary amines like triethylamine (TEA) and pyridine.[2][3] For reactions involving less reactive or sterically hindered amines, stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or very strong bases like Lithium Hexamethyldisilazide (LiHMDS) may be required to achieve a reasonable reaction rate.[4]
Q3: How does the choice of base affect the reaction rate?
A3: The reaction rate is significantly influenced by the strength of the base. For the aminolysis of a 2,4,6-trichlorophenyl (TCP) sulfonate, a close analogue of the sulfonyl chloride, the reaction rate follows the trend: Triethylamine < DBU < DBU with a catalyst < LiHMDS.[4] Stronger bases can deprotonate the amine more effectively, leading to a faster reaction.
Q4: Can I use a catalytic amount of base?
A4: No, a stoichiometric amount of base (typically 1.5 to 2.0 equivalents relative to the sulfonyl chloride) is required to neutralize all the HCl generated during the reaction.[1][2]
Q5: What is the role of 4-Dimethylaminopyridine (DMAP) in these reactions?
A5: 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst, often in small amounts (e.g., 10 mol%). It reacts with the sulfonyl chloride to form a highly reactive intermediate, a sulfonylpyridinium salt. This intermediate is more susceptible to attack by the amine nucleophile, thereby accelerating the reaction, especially for sluggish transformations.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide
-
Question: My reaction is slow or has failed to produce the desired sulfonamide. What are the likely causes and how can I fix it?
-
Answer:
-
Insufficient Base Strength: The base may not be strong enough to effectively promote the reaction, especially with weakly nucleophilic amines (e.g., anilines) or sterically hindered amines.[4]
-
Solution: Switch to a stronger base. If you are using triethylamine, consider trying DBU or LiHMDS. For sterically hindered amines, a very strong base like LiHMDS might be necessary.[4]
-
-
Steric Hindrance: The three chlorine atoms on the this compound create significant steric bulk around the sulfur atom. This can impede the approach of a bulky nucleophile.[5]
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. You may also need to increase the reaction time.[5]
-
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions?
-
Answer:
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂Ar)₂), especially when an excess of the sulfonyl chloride and a strong base are used.
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly and at a low temperature (e.g., 0 °C) to the amine solution to maintain a low concentration of the electrophile.[6]
-
-
Reaction with Tertiary Amine Bases: While often used as bases, nucleophilic tertiary amines like triethylamine can sometimes react with the highly electrophilic sulfonyl chloride, leading to complex mixtures.
-
Solution: If this is suspected, consider switching to a more sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or a non-amine base.
-
-
Data Presentation
The choice of base can have a dramatic impact on reaction times and yields, especially when dealing with challenging nucleophiles. The following data was obtained for the reaction of 4-bromobenzene 2,4,6-trichlorophenyl (TCP) sulfonate with morpholine, illustrating the relative efficacy of different bases.
| Entry | Base | Catalyst | Time | Yield (%) |
| 1 | Et₃N | N/A | 64 h | 90 |
| 2 | DBU | N/A | 18 h | 85 |
| 3 | DBU | TBAC | 1 h | 91 |
| 4 | LiHMDS | N/A | 15 min | 97 |
| Table adapted from studies on 2,4,6-trichlorophenyl sulfonate esters, which are synthetic precursors to sulfonamides and exhibit similar reactivity profiles.[4] |
Experimental Protocols
Standard Protocol for Sulfonamide Synthesis using Pyridine
This protocol is a general starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Anhydrous Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x to remove excess pyridine), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[2]
Visualizations
Caption: General mechanism for sulfonamide formation.
Caption: Decision workflow for selecting a suitable base.
References
Technical Support Center: Solvent Effects in 2,4,6-Trichlorobenzenesulfonyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on navigating the challenges associated with 2,4,6-Trichlorobenzenesulfonyl chloride reactions, with a particular focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in reactions with this compound?
A1: The solvent plays a crucial role in dissolving the reactants to facilitate their interaction. For reactions involving this compound, which are typically SN2-type, the solvent also influences the reaction rate and selectivity by stabilizing or destabilizing the transition state and solvating the nucleophile. Aprotic solvents are generally preferred as they do not significantly solvate the nucleophile, leaving it more available to attack the electrophilic sulfur atom.
Q2: Which solvents are generally recommended for sulfonylation reactions with this compound?
A2: Aprotic solvents are the standard choice for these reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For less reactive nucleophiles, a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial to increase the reaction rate.
Q3: Can protic solvents like water or ethanol be used in these reactions?
A3: Protic solvents are generally avoided as they can react with this compound, leading to hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid. This side reaction will significantly reduce the yield of the desired product. However, in some specific cases, such as with highly reactive nucleophiles or under biphasic conditions, a protic solvent might be part of the reaction or workup procedure, but careful control of conditions is essential.
Q4: How does solvent polarity affect the reaction rate?
A4: For SN2 reactions, which are common for sulfonyl chlorides, the effect of solvent polarity on the rate can be complex. In general, polar aprotic solvents can accelerate the reaction by stabilizing the charged transition state. However, the ability of the solvent to solvate the nucleophile is also a critical factor. Polar aprotic solvents are often ideal as they provide polarity to support the reaction without strongly solvating and deactivating the nucleophile.
Q5: My this compound has a low solubility in my chosen solvent. What should I do?
A5: If the sulfonyl chloride has low solubility at the desired reaction temperature, you can consider a few options. You could switch to a solvent with better solubilizing properties, such as THF or DMF. Alternatively, performing the reaction at a slightly elevated temperature may increase solubility and the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor solubility of reactants | Switch to a more suitable solvent that can dissolve all reactants effectively. Consider gentle heating if the solvent and reactants are stable at higher temperatures. |
| Incorrect solvent choice leading to slow reaction | For slow reactions, consider switching from a non-polar aprotic solvent (like DCM) to a more polar aprotic solvent (like DMF) to potentially accelerate the reaction. |
| Nucleophile is deactivated by the solvent | Avoid protic solvents which can solvate and deactivate the nucleophile through hydrogen bonding. |
Issue 2: Formation of Multiple Products (Impurity Profile)
| Potential Cause | Troubleshooting Steps |
| Di-sulfonylation of primary amines or diols | Use a less polar solvent to potentially reduce the reactivity. Add the this compound solution dropwise to the reaction mixture to maintain a low concentration. |
| Side reactions promoted by the solvent | Solvents like DMF can sometimes participate in side reactions, especially at elevated temperatures. If unexpected byproducts are observed, consider switching to a more inert solvent like DCM or THF. |
| Reaction with the solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using alcohol-based solvents unless the desired product is a sulfonate ester. |
Data Presentation: Solvent Effects on Reaction Outcomes
The following table provides a qualitative summary of the expected effects of common solvents on reactions involving this compound. The actual results may vary depending on the specific nucleophile and reaction conditions.
| Solvent | Type | Dielectric Constant (Approx.) | Expected Effect on Reaction Rate | Potential Issues |
| Dichloromethane (DCM) | Aprotic | 9.1 | Moderate | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Aprotic | 7.5 | Moderate to Fast | Can be a good alternative to DCM with better solubilizing properties for some substrates. |
| Acetonitrile | Aprotic | 37.5 | Fast | Higher polarity can accelerate the reaction. |
| N,N-Dimethylformamide (DMF) | Aprotic | 36.7 | Fast to Very Fast | High polarity significantly accelerates many reactions, but can be difficult to remove and may promote side reactions. |
| Water | Protic | 80.1 | Hydrolysis | Will readily react with the sulfonyl chloride, leading to low product yield. |
| Ethanol | Protic | 24.6 | Solvolysis/Reaction | Will react with the sulfonyl chloride to form the corresponding sulfonate ester. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base (e.g., pyridine, 1.5 eq).
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Mandatory Visualizations
Technical Support Center: Sulfonamide Synthesis with 2,4,6-Trichlorobenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you improve reaction yields and overcome common challenges in the synthesis of sulfonamides using 2,4,6-trichlorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for sulfonamide synthesis using this compound?
A1: The synthesis is a nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[1]
Q2: Why is it critical to use anhydrous (dry) conditions for this reaction?
A2: this compound is highly sensitive to moisture. Water can hydrolyze the sulfonyl chloride to its corresponding sulfonic acid. This sulfonic acid is unreactive under standard sulfonamide synthesis conditions, which will significantly lower the yield of your desired product.[2][3] Therefore, using anhydrous solvents and oven-dried glassware, and running the reaction under an inert atmosphere (like nitrogen or argon) is crucial.[2][3]
Q3: What are the most common bases used, and how do I choose one?
A3: Pyridine and triethylamine (TEA) are the most commonly used bases.[1] Pyridine can sometimes act as a nucleophilic catalyst. For less reactive or sterically hindered amines, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base like 2,6-lutidine may be more effective.[2] The choice of base can be a key parameter to optimize for improved yield.
Q4: Can I use microwave synthesis for this reaction?
A4: Yes, microwave-assisted synthesis is a viable and often advantageous alternative to conventional heating. It can significantly reduce reaction times and often leads to high yields.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've set up my reaction, but TLC analysis shows little to no formation of the desired sulfonamide. What should I check first?
A: When troubleshooting a low-yield sulfonamide synthesis, begin by verifying the fundamentals of your setup and reagents.
-
Initial Checks & Solutions:
-
Reagent Quality:
-
Sulfonyl Chloride: Has it been properly stored? Sulfonyl chlorides are moisture-sensitive and can hydrolyze over time.[2] Using a freshly opened bottle or purifying the reagent before use is recommended.
-
Amine: Is the amine pure? Impurities can interfere with the reaction.
-
Solvent & Base: Are they anhydrous? Water is a key culprit in low yields due to sulfonyl chloride hydrolysis.[3]
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios. A common starting point is a 1:1.1 ratio of the sulfonyl chloride to the amine, with 1.5-2.0 equivalents of the base.[1]
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1] If the amine is unreactive, gentle heating may be required, but excessive heat can promote side reactions.[2]
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
-
-
Issue 2: Multiple Products or Impurities Observed
Q: My TLC plate shows the consumption of starting materials, but there are multiple new spots, and the yield of the desired product is low. What could be the cause?
A: The formation of multiple products often points to side reactions.
-
Common Side Reactions & Solutions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, moisture will convert your starting material into the unreactive sulfonic acid.
-
Solution: Rigorously ensure all glassware is oven-dried and use high-quality anhydrous solvents.[2]
-
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) have two N-H protons and can sometimes react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to favor the mono-sulfonated product.
-
-
Reaction with Tertiary Amine Base: While uncommon, some tertiary amines can react with highly reactive sulfonyl chlorides.[2]
-
Solution: If you suspect this is an issue, switch to a non-nucleophilic base like 2,6-lutidine or DBU.[2]
-
-
Data Presentation
While specific yield data for a wide range of amines with this compound is not extensively tabulated in the literature, the following table provides representative data based on typical outcomes for similar reactions. Yields are highly dependent on the specific amine's reactivity and steric hindrance.
| Entry | Amine | Base | Solvent | Temperature | Time (h) | Representative Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 0 °C to RT | 12 | 85-95 |
| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | 6 | 90-98 |
| 3 | Cyclohexylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | RT | 8 | 80-90 |
| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane (DCM) | RT to 40 °C | 18 | 75-85 |
| 5 | Diethylamine (Secondary) | Triethylamine (TEA) | Acetonitrile | RT | 12 | 80-90 |
Note: This data is illustrative. Actual yields may vary and require optimization.
Experimental Protocols
Standard Protocol for the Synthesis of N-Aryl-2,4,6-trichlorobenzenesulfonamide
This protocol is a robust and widely applicable method adapted from procedures for similar sulfonyl chlorides.[1][3]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: 2,4,6-Trichlorobenzenesulfonyl Chloride Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2,4,6-trichlorobenzenesulfonyl chloride. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful workup and purification of your reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction involving this compound?
A1: A typical aqueous workup is employed to isolate the crude product. The process involves quenching the reaction to destroy any unreacted sulfonyl chloride, followed by a series of extractions and washes to remove impurities. The main steps are:
-
Quench: The reaction is cautiously quenched, usually by adding deionized water or pouring the mixture over ice.[1]
-
Extraction: The product is extracted from the aqueous mixture into an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Washes: The combined organic layers are washed sequentially with:
-
Dilute Acid (e.g., 1M HCl): To remove unreacted amines and basic catalysts like pyridine or triethylamine.[1][2]
-
Saturated Sodium Bicarbonate (NaHCO₃): To remove the 2,4,6-trichlorobenzenesulfonic acid byproduct, which forms from the hydrolysis of the starting material.[1]
-
Brine (Saturated NaCl): To remove the bulk of the residual water from the organic layer.[1]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: Why is a basic wash with sodium bicarbonate necessary?
A2: this compound is sensitive to moisture and readily hydrolyzes to form 2,4,6-trichlorobenzenesulfonic acid.[3] This sulfonic acid is a highly polar, acidic impurity that can complicate purification. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) deprotonates the sulfonic acid, forming its sodium salt. This salt is highly soluble in the aqueous layer and is thus efficiently removed from the organic phase.[1][4]
Q3: How do I remove the amine base (e.g., pyridine, triethylamine) after the reaction?
A3: Tertiary amine bases are typically removed by washing the organic layer with a dilute aqueous acid solution, such as 1M or 2N HCl.[2][5] The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer. For sensitive compounds that may not tolerate acidic conditions, washing with an aqueous copper sulfate solution is an effective alternative; the copper ions form a complex with the amine, which is then extracted into the aqueous phase.[6]
Q4: What should I do if an emulsion forms during extraction?
A4: Emulsions are a common issue where the organic and aqueous layers fail to separate cleanly. To break an emulsion, you can try the following techniques:
-
Allow it to stand: Sometimes, simply letting the separatory funnel sit undisturbed for 15-60 minutes can resolve the issue.[7][8]
-
"Salting out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel.[7][9] This increases the ionic strength of the aqueous layer, which helps force the separation of the organic components.[10]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[7][9]
-
Centrifugation: For very stubborn emulsions, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.[7][8]
Q5: When is recrystallization a better purification choice than column chromatography?
A5: The choice depends on the properties of your product and impurities. Recrystallization is ideal when your desired product is a solid and the impurities have significantly different solubilities in a particular solvent system. It is a very efficient method for removing small amounts of impurities from a large batch of product.[1] Column chromatography is more versatile and is preferred when impurities have similar polarities to the product, when the product is an oil, or when multiple components in a mixture need to be separated.[1]
Q6: What are the primary safety hazards to consider during the workup?
A6: this compound is a corrosive material that can cause severe skin burns and eye damage.[11] It reacts exothermically with water and moisture, releasing corrosive hydrochloric acid (HCl) gas.[4] Therefore, always handle this reagent in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11][12] Quenching should be performed slowly and with cooling (e.g., in an ice bath) to control the exothermic reaction and minimize fuming.[4]
Troubleshooting Guide
| Problem / Symptom | Likely Cause | Recommended Solution |
| Persistent, highly polar impurity observed in NMR or TLC. | Hydrolysis of unreacted this compound to the corresponding sulfonic acid.[1] | Perform a thorough wash of the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). This converts the sulfonic acid into its water-soluble salt, which is extracted into the aqueous phase.[1][4] |
| Formation of a bis-sulfonated byproduct with a primary amine. | Incorrect stoichiometry (excess sulfonyl chloride) or adding the amine too quickly. | Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride.[3] Add the sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the electrophile. Separation of the mono- and bis-sulfonated products typically requires column chromatography. |
| Quenching process is highly exothermic and generates excessive fumes. | The rate of addition of the quenching agent (water/ice) is too fast, or the reaction mixture was not sufficiently cooled.[4] | Immediately slow or stop the addition of the quenching agent. Ensure the reaction flask is securely placed in an ice bath with efficient stirring to dissipate heat. Lower the fume hood sash to ensure proper ventilation.[4] |
| A gooey solid precipitates between the organic and aqueous layers. | Formation of insoluble salts or byproducts. | Continue washing with water to dissolve as much of the precipitate as possible. After separating the layers, use a larger than normal amount of drying agent (e.g., Na₂SO₄) to absorb the remaining goo, which can then be removed by filtration.[9][13] |
| Poor separation of product and impurities during column chromatography. | The polarity of the eluent system is not optimal, or the stationary phase is not suitable. | Adjust the mobile phase polarity; for normal-phase silica, decrease the polarity (e.g., increase the hexane/ethyl acetate ratio) to improve separation.[1] A gradient elution, where polarity is gradually increased, is often effective. If necessary, consider a different stationary phase, such as reverse-phase C18 silica.[1] |
| Low or no product yield after workup. | The product may be partially or fully soluble in the aqueous layer, volatile, or unstable to the workup conditions (e.g., acid/base sensitive).[13] | Check the aqueous layers by TLC to see if the product is present. Avoid over-concentrating the product on a rotary evaporator if it is volatile. Test the stability of your product to the acidic and basic wash conditions on a small scale before performing the full workup.[13] |
Visualizations
Standard Workup Workflow
Caption: A typical workflow for the aqueous workup of a this compound reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues encountered during workup procedures.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cooling and Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding cold deionized water or by pouring the mixture over crushed ice with vigorous stirring.[1][4] Caution: This process can be exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare Slurry: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Pack Column: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Load Sample: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the powder to the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity and gradually increasing it.
-
Collect and Analyze: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[14]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[1]
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. How To [chem.rochester.edu]
- 14. studylib.net [studylib.net]
Technical Support Center: 2,4,6-Trichlorobenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 2,4,6-Trichlorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it is crucial to store it under controlled conditions. The recommended storage is under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is highly sensitive to moisture and should be kept in a tightly sealed container in a dry environment.
Q2: What are the main signs of decomposition of this compound?
A2: Decomposition of this compound, primarily through hydrolysis, results in the formation of 2,4,6-trichlorobenzenesulfonic acid and hydrochloric acid. Visually, this may manifest as the solid material becoming sticky or clumpy, or the appearance of a liquid phase. A pungent, acidic odor may also become more noticeable. For reactions, decreased yield or the formation of unexpected byproducts can indicate reagent degradation.
Q3: What substances are incompatible with this compound?
A3: this compound is a reactive compound and should not be stored with or exposed to water, strong bases, alcohols, and amines, as it can react vigorously with these substances.[2] It may also be corrosive to certain metals.
Q4: What is the shelf life of this compound?
A4: While a specific shelf life is not universally defined and depends heavily on storage conditions, when stored properly under an inert atmosphere at 2-8°C, the reagent should remain stable for an extended period. It is good practice to visually inspect the reagent before use and to qualify it (e.g., by NMR or a small-scale test reaction) if there are any doubts about its quality, especially if it has been stored for a long time or the container has been opened multiple times.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or no yield in sulfonamide synthesis.
-
Possible Cause 1: Decomposed Reagent. The most common cause of reaction failure is the decomposition of the sulfonyl chloride due to exposure to moisture.
-
Solution: Use a fresh bottle of this compound or purify the existing stock if possible. Ensure all glassware is flame-dried or oven-dried before use, and all solvents are anhydrous. Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause 2: Inadequate Base. An insufficient amount or inappropriate choice of base can lead to the accumulation of HCl, which protonates the amine nucleophile, rendering it unreactive.
-
Solution: Use a non-nucleophilic base such as triethylamine or pyridine. Typically, at least two equivalents of the base are required: one to neutralize the HCl produced and one to facilitate the reaction.
-
-
Possible Cause 3: Steric Hindrance. this compound is a sterically hindered electrophile. This can slow down the reaction with bulky amines.
-
Solution: Increase the reaction temperature or prolong the reaction time. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also be beneficial in accelerating the reaction.
-
Issue 2: Formation of multiple products or impurities.
-
Possible Cause 1: Side reactions with the solvent. Protic solvents like alcohols or water will react with the sulfonyl chloride.
-
Solution: Use anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Possible Cause 2: Over-reaction or side reactions with the substrate. If the substrate has multiple nucleophilic sites, side reactions can occur.
-
Solution: Employ protecting group strategies to block other reactive functional groups on your substrate. Careful control of reaction stoichiometry and temperature can also minimize side product formation.
-
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄O₂S | [1][3] |
| Molecular Weight | 279.96 g/mol | [1] |
| Melting Point | 44-48 °C | [1] |
| Boiling Point | 341 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Experimental Protocols & Workflows
A common application of this compound is the synthesis of sulfonamides. Below is a typical experimental protocol and a corresponding workflow diagram.
General Protocol for Sulfonamide Synthesis
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of sulfonamides.
Logical Relationship for Troubleshooting
Caption: Troubleshooting guide for low reaction yield.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2,4,6-Trichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2,4,6-trichlorobenzenesulfonyl chloride. It is designed to assist researchers and professionals in selecting the most appropriate techniques for identification, purity assessment, and quantitative analysis of this important chemical intermediate. The following sections detail the experimental protocols and comparative data for various analytical techniques.
Physicochemical Properties
A foundational aspect of characterization is understanding the fundamental physicochemical properties of the compound. These properties are crucial for method development and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₄O₂S | [1][2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| Melting Point | 44-48 °C | [3] |
| Boiling Point | 341 °C at 760 mmHg | [3] |
| Density | 1.728 g/cm³ | [3] |
| Appearance | White to light beige solid | [4] |
| Solubility | Decomposes in water | [3] |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of sulfonyl chlorides. Due to their reactivity, derivatization is sometimes employed to improve detection and separation.[5]
Comparative HPLC Methods for Sulfonyl Chloride Analysis
| Parameter | Method A (Direct Analysis) | Method B (Derivatization) |
| Principle | Reversed-phase chromatography for direct detection. | Pre-column derivatization with an amine to form a stable sulfonamide for enhanced detection. |
| Stationary Phase | C18 column | C18 column |
| Mobile Phase | Acetonitrile and water gradient | Acetonitrile and water gradient with a buffer (e.g., ammonium formate) |
| Detection | UV at 254 nm | UV (diode array detector) or Mass Spectrometry (MS) |
| Advantages | Simpler sample preparation. | Increased sensitivity and specificity, more stable analyte. |
| Disadvantages | Potential for on-column degradation. | More complex sample preparation. |
Experimental Protocol: HPLC Analysis of a Sulfonyl Chloride (Adapted for this compound)
This protocol is adapted from methods for similar sulfonyl chlorides and may require optimization.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the thermal lability of some sulfonyl chlorides, derivatization may be necessary to prevent degradation in the injector port.[5]
Comparative GC-MS Methods
| Parameter | Method A (Direct Injection) | Method B (Derivatization) |
| Principle | Direct analysis of the volatile components. | Conversion to a more thermally stable derivative (e.g., sulfonamide) prior to injection. |
| Column | DB-5ms or equivalent | DB-5ms or equivalent |
| Injector Temperature | Optimized for minimal degradation (e.g., 250 °C) | 280 °C |
| Oven Program | Temperature gradient from low to high temperature. | Temperature gradient optimized for the derivative. |
| Ionization | Electron Ionization (EI) | Electron Ionization (EI) |
| Advantages | Faster sample preparation. | Improved thermal stability, better peak shape, and reproducibility. |
| Disadvantages | Potential for thermal degradation and inaccurate quantification. | Additional sample preparation step. |
Experimental Protocol: GC-MS Analysis (Adapted for this compound)
This protocol is based on general methods for related compounds and may require optimization.
-
Sample Preparation (Direct Injection):
-
Dissolve the sample in a suitable solvent such as dichloromethane or toluene to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless, 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization Mode: Electron Ionization (70 eV)
-
Scan Range: 50-500 m/z
-
Caption: A typical workflow for the GC-MS analysis of a chemical compound.
Spectroscopic Methods
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Key FTIR Spectral Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O stretch (asymmetric) | ~1380 |
| S=O stretch (symmetric) | ~1180 |
| C-Cl stretch | ~800-600 |
| Aromatic C=C stretch | ~1600-1450 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
FTIR Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Both ¹H and ¹³C NMR are used for the characterization of this compound.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | ~7.5 - 8.0 | Singlet |
| ¹³C | Aromatic carbons: ~125-145 | Multiple signals |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
-
Caption: Comparison of information obtained from different analytical techniques.
Conclusion
The characterization of this compound requires a multi-technique approach. Chromatographic methods such as HPLC and GC-MS are indispensable for assessing purity and quantifying the compound, while spectroscopic techniques like FTIR and NMR provide definitive structural information. The choice of a specific method or a combination thereof will depend on the specific analytical goals, such as routine quality control, impurity profiling, or detailed structural confirmation. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical strategies for this compound.
References
LC-MS analysis of 2,4,6-Trichlorobenzenesulfonyl chloride reaction products.
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS) is a common analytical challenge. Direct analysis is often hindered by the poor ionization efficiency and chromatographic retention of these polar compounds. Chemical derivatization addresses this by introducing a non-polar, ionizable moiety, thereby enhancing sensitivity and improving chromatographic performance.
This guide provides an objective comparison of the performance of 2,4,6-trichlorobenzenesulfonyl chloride and its more commonly used analogue, 2,4-dichlorobenzenesulfonyl chloride, with widely adopted alternatives such as dansyl chloride and dabsyl chloride for the derivatization of amines prior to LC-MS analysis. The information presented is supported by experimental data from various sources to aid in the selection of the most suitable reagent for your analytical needs.
Performance Comparison of Amine Derivatization Reagents
The choice of a derivatization reagent significantly impacts the sensitivity, reproducibility, and robustness of an LC-MS method. The following table summarizes key performance characteristics of sulfonyl chlorides and popular alternatives. It is important to note that performance metrics like Limit of Detection (LOD) and Limit of Quantification (LOQ) are analyte and instrument-dependent.
| Feature | 2,4-Dichlorobenzenesulfonyl Chloride (as proxy for this compound) | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (DABS-Cl) |
| Target Amines | Primary & Secondary Amines | Primary & Secondary Amines | Primary & Secondary Amines |
| Reaction Conditions | Anhydrous conditions, base (e.g., pyridine, triethylamine), 0°C to room temperature, 12-24 hours.[1] | Alkaline pH (9-11), 37-60°C, 30-120 minutes.[2][3] | Alkaline pH (8.5-9.5), 70°C, 10-20 minutes.[4] |
| Derivative Stability | Stable sulfonamide bond formed. | Stable sulfonamide adducts.[2] | Highly stable derivatives, can be stored for extended periods at room temperature.[4][5] |
| LC-MS Sensitivity (Typical) | Good, enhances ionization. | Excellent, significantly enhances ionization and provides fluorescent detection. LODs in the low μg/L to ng/L range have been reported.[6] | Excellent, provides strong UV-Vis and mass spectrometric signals. Picomole to femtomole level sensitivity.[4] |
| Reported LOQ Values | Data not readily available in comparative studies. | 0.05 - 0.25 μg/mL for biogenic amines.[3] | 1.50 - 90 μg/L for biogenic amines.[6] |
| Advantages | Forms stable derivatives.[1] | Well-established reagent with extensive literature, enhances fluorescence and ionization efficiency.[2] | Stable derivatives, detection in the visible range reduces interference from many matrix components.[4] |
| Disadvantages | Requires anhydrous conditions and longer reaction times.[1] | Can react with other functional groups like phenols and thiols.[5] | Requires heating for the derivatization reaction.[4] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and accurate results in LC-MS analysis. Below are representative protocols for the derivatization of a primary amine with 2,4-dichlorobenzenesulfonyl chloride and the widely used alternative, dansyl chloride.
Protocol 1: Derivatization of a Primary Amine with 2,4-Dichlorobenzenesulfonyl Chloride
This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine and 2,4-dichlorobenzenesulfonyl chloride.
Materials:
-
Primary amine
-
2,4-Dichlorobenzenesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0-1.2 equivalents) in anhydrous DCM.[1]
-
Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution.[1]
-
Cool the reaction mixture to 0°C in an ice bath.[1]
-
Slowly add a solution of 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.[1]
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.[1]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[1]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Reconstitute the dried residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS analysis.
Protocol 2: Derivatization of a Primary Amine with Dansyl Chloride
This protocol is a general method for the derivatization of amines with dansyl chloride for LC-MS analysis.
Materials:
-
Amine-containing sample or standard
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)[2]
-
Sodium bicarbonate buffer (0.5 M, pH 9.5)[2]
-
Ammonia solution (e.g., 2% v/v) to quench the reaction
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
To 100 µL of the amine sample or standard solution, add 100 µL of the sodium bicarbonate buffer.[2]
-
Add 200 µL of the dansyl chloride solution and vortex the mixture.[2]
-
Incubate the reaction mixture at 60°C for 45 minutes in the dark.[3]
-
Quench the reaction by adding 50 µL of the ammonia solution and vortexing.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the chemical reactions involved, the following diagrams are provided.
Workflow for amine derivatization and LC-MS analysis.
Comparison of derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to TLC Monitoring of Reactions with 2,4,6-Trichlorobenzenesulfonyl Chloride
In the synthesis of sulfonamides, crucial components of many therapeutic agents, vigilant reaction monitoring is paramount to ensure optimal yields and purity. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and widely accessible technique for this purpose. This guide provides a detailed comparison of TLC monitoring for reactions involving 2,4,6-trichlorobenzenesulfonyl chloride against other common sulfonylating agents, supported by experimental protocols and illustrative data.
Performance Comparison: TLC Monitoring of Sulfonylating Agents
The effectiveness of TLC monitoring hinges on the ability to resolve the starting materials from the product(s) and any byproducts. The choice of sulfonyl chloride can influence reaction rates and the chromatographic behavior of the reaction components.
This compound is a reactive sulfonylating agent. Its reactions are often complete within a few hours at room temperature. On a standard silica gel TLC plate, the sulfonyl chloride is relatively nonpolar, while the resulting sulfonamide product is more polar. A common byproduct is 2,4,6-trichlorobenzenesulfonic acid, formed from the hydrolysis of the starting material, which typically appears as a highly polar, streaky spot near the baseline.
Alternative Sulfonyl Chlorides:
-
2,4-Dichlorobenzenesulfonyl Chloride: Structurally similar to its trichloro counterpart, this reagent exhibits comparable reactivity and chromatographic behavior. The resulting sulfonamides have slightly different polarity, which may require minor adjustments to the TLC solvent system for optimal separation.
-
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): The bulky isopropyl groups on this reagent render it more sterically hindered.[1] This can lead to slower reaction times but often provides greater selectivity. The reagent and its corresponding sulfonamide product are significantly less polar than their trichloro-analogs, resulting in higher Retention Factor (Rf) values.[1]
-
Dansyl Chloride: This reagent is primarily used as a fluorescent labeling agent for amines and phenols.[2][3] While it also forms sulfonamides, its key advantage in TLC is the inherent fluorescence of its derivatives, allowing for highly sensitive detection under UV light without the need for chemical stains.[2][3] The reaction with dansyl chloride can be slower for less nucleophilic amines.[2]
Data Presentation
The following table presents illustrative Rf values for the reaction of various sulfonyl chlorides with a model primary amine (e.g., benzylamine) on a silica gel TLC plate, using a common solvent system. These values are typical and can vary based on specific reaction conditions and amine substrates.
| Compound | This compound | 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) | Dansyl Chloride |
| Sulfonyl Chloride (Starting Material) | ~0.80 | ~0.85 | ~0.75 |
| Amine (Starting Material) | ~0.40 | ~0.40 | ~0.40 |
| Sulfonamide (Product) | ~0.60 | ~0.70 | ~0.55 |
| Hydrolysis Product (Sulfonic Acid) | ~0.0 - 0.1 (streaking) | ~0.0 - 0.1 (streaking) | ~0.0 - 0.1 (streaking) |
| Bis-Sulfonated Amine (Byproduct) | ~0.75 | ~0.80 | ~0.65 |
Solvent System: 7:3 Hexanes:Ethyl Acetate
Experimental Protocols
General Protocol for TLC Monitoring of a Sulfonylation Reaction
This protocol outlines the step-by-step procedure for monitoring the reaction of an amine with this compound.
1. Preparation of the TLC Chamber:
-
Pour the chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) into a TLC developing chamber to a depth of about 0.5 cm.[4]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[5]
-
Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[6]
-
Mark three lanes on the baseline for spotting: "SM" (Starting Material - Amine), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[7]
3. Spotting the TLC Plate:
-
SM Lane: Using a capillary tube, apply a small spot of a dilute solution of the starting amine onto the "SM" mark.[6]
-
Rxn Lane: At time zero and at subsequent time intervals (e.g., every 15-30 minutes), take a small aliquot of the reaction mixture with a capillary tube and spot it onto the "Rxn" mark.[7][8]
-
Co-spot Lane: Spot the starting amine and the reaction mixture at the same point on the "Co" mark. This helps to confirm the identity of the starting material spot in the reaction lane.[6]
-
Ensure all spots are small and concentrated to achieve good separation.
4. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[5]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.[6]
-
Immediately mark the solvent front with a pencil.
5. Visualization:
-
UV Light: View the dried plate under a short-wave (254 nm) UV lamp. Many aromatic compounds, including the sulfonyl chloride and sulfonamide, will appear as dark spots.[9] Circle the visible spots with a pencil.
-
Staining: If compounds are not UV-active or for better visualization, use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as some amines. The plate is dipped in or sprayed with the stain, and products appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a general-purpose stain that, upon heating, can produce a range of colors for different functional groups, aiding in spot differentiation.
-
6. Interpretation:
-
Compare the "Rxn" lane to the "SM" lane.[10]
-
The reaction is progressing if a new spot (the product) appears and the intensity of the starting amine spot in the "Rxn" lane decreases.
-
The reaction is considered complete when the starting amine spot is no longer visible in the "Rxn" lane.[7][10]
-
Note the appearance of any new spots, which could indicate side products. A spot at the baseline may indicate hydrolysis of the sulfonyl chloride. A new, less polar spot could indicate the formation of a bis-sulfonated byproduct if a primary amine was used.
Mandatory Visualization
References
- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonyl Chlorides for the Modern Chemist: 2,4,6-Trichlorobenzenesulfonyl Chloride in Focus
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to successful synthesis. Sulfonyl chlorides, a cornerstone of organic chemistry, are instrumental in installing the ubiquitous sulfonamide functional group. While stalwarts like tosyl and mesyl chloride are familiar to every chemist, more specialized reagents such as 2,4,6-trichlorobenzenesulfonyl chloride (Trisyl Chloride) offer unique advantages in reactivity and selectivity. This guide provides an objective comparison of Trisyl Chloride with other common sulfonylating agents, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Sulfonyl Chloride Armamentarium: An Overview
The primary role of sulfonyl chlorides is the formation of sulfonamides and sulfonate esters. The electronic and steric properties of the sulfonyl chloride's backbone dictate its reactivity and, consequently, its suitability for a given transformation. Below is a summary of the key players in this reagent class.
| Sulfonyl Chloride | Abbreviation | Key Characteristics |
| This compound | Trisyl Chloride (TrCl) | Highly reactive due to the inductive effect of three chlorine atoms; the bulky nature of the 2,4,6-trichloro substitution can offer steric selectivity. |
| p-Toluenesulfonyl Chloride | Tosyl Chloride (TsCl) | A widely used, stable, and crystalline solid that often yields crystalline derivatives, simplifying purification. |
| Methanesulfonyl Chloride | Mesyl Chloride (MsCl) | A small, highly reactive reagent, particularly effective for sulfonating sterically hindered substrates. |
| 2-Nitrobenzenesulfonyl Chloride | o-NsCl | The ortho-nitro group provides strong activation and the resulting sulfonamide can be readily cleaved under mild conditions, making it an excellent protecting group. |
| 4-Nitrobenzenesulfonyl Chloride | p-NsCl | The para-nitro group also provides strong activation, leading to high reactivity. |
Performance in Sulfonylation Reactions: A Comparative Analysis
The reactivity of a sulfonyl chloride is directly influenced by the electron-withdrawing or -donating nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating the rate of nucleophilic attack. Consequently, the general order of reactivity for the sulfonylation of amines is: Nosyl Chloride > Trisyl Chloride > Tosyl Chloride > Mesyl Chloride.
The following table provides illustrative data on the performance of these sulfonyl chlorides in the sulfonylation of benzylamine, a common primary amine. These values are representative of typical experimental outcomes and highlight the relative reactivity of each reagent.
Table 1: Illustrative Comparison of Sulfonyl Chlorides in the Sulfonylation of Benzylamine
| Sulfonyl Chloride | Reaction Time (hours) | Yield (%) |
| This compound | 1 | 96 |
| p-Toluenesulfonyl Chloride | 4 | 92 |
| Methanesulfonyl Chloride | 5 | 89 |
| 2-Nitrobenzenesulfonyl Chloride | 0.5 | 98 |
Disclaimer: The data presented in this table are illustrative and compiled from various sources to demonstrate relative performance. Actual results will vary based on specific substrate, solvent, base, and temperature.
Detailed Experimental Protocols
To ensure reproducibility and provide a practical resource, detailed experimental protocols for the sulfonylation of an amine and the subsequent deprotection of a nosyl-protected amine are provided below.
General Protocol for the Sulfonylation of a Primary Amine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the desired sulfonyl chloride (1.1 eq.) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by flash column chromatography on silica gel.
Protocol for the Deprotection of a 2-Nitrobenzenesulfonamide (Nosyl Group)
-
Reaction Setup: Dissolve the nosyl-protected amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add a thiol, such as thiophenol (3.0 eq.), followed by a base, such as potassium carbonate (3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can then be purified by column chromatography.
Visualizing Chemical Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for Sulfonamide Synthesis
The Rho-ROCK Signaling Pathway: A Target for Sulfonamide-Based Inhibitors
Sulfonyl chlorides are crucial reagents in the synthesis of various kinase inhibitors. The Rho-associated protein kinase (ROCK) signaling pathway, a key regulator of cell shape and motility, is a prominent target for such inhibitors.[1][][3]
Conclusion
The selection of a sulfonyl chloride is a critical parameter in the design of a synthetic route. While traditional reagents like tosyl and mesyl chloride are reliable workhorses, the judicious use of more reactive and sterically demanding reagents like this compound can offer significant advantages in terms of reaction efficiency and selectivity. For applications requiring facile deprotection, nosyl chlorides are often the reagents of choice. By understanding the nuanced differences in their reactivity and leveraging the appropriate experimental conditions, researchers can optimize their synthetic endeavors and accelerate the drug discovery process.
References
A Comparative Guide to Alternatives for 2,4,6-Trichlorobenzenesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate activating agent is paramount to the success of a chemical transformation. 2,4,6-Trichlorobenzenesulfonyl chloride has long been utilized as a potent reagent for a variety of reactions, including sulfonamide formation, dehydration, and esterification. However, the continuous pursuit of improved yields, milder reaction conditions, and alternative reactivity profiles has led to the exploration of several other reagents. This guide provides an objective comparison of the performance of common alternatives to this compound, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
Key Alternatives and Their Applications
Several classes of reagents have emerged as viable alternatives to this compound, each with its own distinct advantages and substrate scope. These can be broadly categorized as other substituted benzenesulfonyl chlorides and non-sulfonyl chloride-based reagents.
Substituted Benzenesulfonyl Chlorides:
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): A sterically hindered and highly reactive reagent, TPSCl is particularly effective as a condensing agent in the synthesis of oligonucleotides and phospholipids.[1][2] Its bulky nature can offer enhanced selectivity in certain reactions.[3]
-
2-Mesitylenesulfonyl chloride (MsCl): Also known as 2,4,6-trimethylbenzenesulfonyl chloride, this reagent is a versatile agent for the introduction of sulfonyl groups and is used as a coupling agent in various synthetic transformations.[4]
-
p-Toluenesulfonyl chloride (TsCl): A widely used and cost-effective reagent, TsCl is a cornerstone in organic synthesis for the conversion of alcohols to tosylates, thereby transforming a poor leaving group into a good one.[5] It also finds application as a protecting group, a chlorinating agent, and a dehydrating agent.[5]
-
Other Substituted Arenesulfonyl Chlorides: Reagents with electron-withdrawing groups, such as 4-(trifluoromethyl)benzenesulfonyl chloride, exhibit increased electrophilicity at the sulfur atom, leading to higher reactivity in nucleophilic substitution reactions.[6] Conversely, electron-donating groups can modulate the reactivity in a predictable manner.[6]
Non-Sulfonyl Chloride-Based Reagents:
-
Triphosgene: As a solid and safer alternative to phosgene gas, triphosgene has proven to be a highly effective dehydrating agent, particularly for the conversion of primary amides to nitriles.[7] It offers a different mechanistic pathway compared to sulfonyl chlorides for this transformation.
Performance Comparison in Key Synthetic Transformations
The efficacy of these alternatives is best assessed by their performance in specific, widely employed synthetic reactions.
Sulfonamide Synthesis
The formation of a sulfonamide bond is a critical transformation in medicinal chemistry. The choice of sulfonyl chloride can significantly impact the reaction yield and scope.
Table 1: Comparison of Sulfonyl Chlorides in Sulfonamide Synthesis
| Sulfonylating Agent | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Substituted anilines | Pyridine | DCM | 80 | 8 | High | [8] |
| p-Toluenesulfonyl chloride | Various amines | Poly(4-vinylpyridine) | - | MW | Short | Excellent | [9] |
| 2-Mesitylenesulfonyl chloride | General amines | Et3N | DCM | RT | - | Good | [10] |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | General amines | - | - | - | - | High | [11] |
General Trend: Sterically hindered sulfonyl chlorides like TPSCl and MsCl are highly effective, often providing high yields.[11] The reactivity of substituted benzenesulfonyl chlorides is influenced by the electronic nature of the substituents, with electron-withdrawing groups generally increasing reactivity.[6][12]
Dehydration of Primary Amides to Nitriles
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. Both sulfonyl chlorides and triphosgene can effect this dehydration, but through different mechanisms.
Table 2: Comparison of Reagents for Amide Dehydration
| Dehydrating Agent | Amide Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Primary amides | Pyridine | - | - | - | Good | [5] |
| Thionyl chloride (SOCl₂) | Primary amides | - | - | - | - | Good | [13][14][15] |
| Triphosgene | Aromatic and aliphatic amides | - | MeCN | 80 | < 1h | >93 | [7] |
Performance Insights: Triphosgene offers a rapid and high-yielding method for the dehydration of a broad range of amides under relatively mild conditions.[7] While sulfonyl chlorides like TsCl are also effective, triphosgene presents a mechanistically distinct and efficient alternative.[5]
Esterification
2,4,6-Trichlorobenzoyl chloride, a close structural analog of the corresponding sulfonyl chloride, is the key reagent in the Yamaguchi esterification, a powerful method for the synthesis of esters, particularly macrolactones.
Table 3: Yamaguchi Esterification using 2,4,6-Trichlorobenzoyl Chloride
| Carboxylic Acid | Alcohol | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| Various | Various | DMAP | Et3N | Toluene | Moderate to Good |
Note: While not a direct comparison of sulfonyl chlorides, the Yamaguchi esterification highlights the utility of a related 2,4,6-trichloro-substituted aromatic scaffold for activation of carboxylic acids.
Experimental Protocols
General Procedure for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride
To a solution of the amine (1.0 mmol) and crosslinked poly(4-vinylpyridine) (as a base and catalyst) in a suitable solvent (or neat), p-toluenesulfonyl chloride (1.1 mmol) is added. The reaction mixture is then subjected to microwave irradiation for a short period. Upon completion, the polymeric support is filtered off, and the solvent is removed under reduced pressure to afford the crude sulfonamide, which can be further purified by recrystallization or chromatography.[9]
General Procedure for Dehydration of Primary Amides to Nitriles using Triphosgene
To a solution of the primary amide (1.0 mmol) in acetonitrile (MeCN), triphosgene (0.4 mmol) is added. The reaction mixture is heated at 80 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude nitrile can be purified by column chromatography.[7]
General Procedure for Yamaguchi Esterification
To a solution of the carboxylic acid (1.0 mmol) and triethylamine (1.1 mmol) in toluene, 2,4,6-trichlorobenzoyl chloride (1.0 mmol) is added at room temperature. The mixture is stirred for 1-2 hours. Then, a solution of the alcohol (1.2 mmol) and 4-dimethylaminopyridine (DMAP) (1.2 mmol) in toluene is added, and the reaction is stirred until completion (monitored by TLC). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which is purified by column chromatography.
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key transformations.
Caption: Mechanism of Sulfonamide Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4,6-三异丙基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzenesulfonyl chloride, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. svkm-iop.ac.in [svkm-iop.ac.in]
- 6. nbinno.com [nbinno.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison: 2,4,6-Trichlorobenzenesulfonyl Chloride and Alternatives
This guide provides a comparative analysis of the spectroscopic data for 2,4,6-trichlorobenzenesulfonyl chloride and two common alternatives, p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The information is intended for researchers, scientists, and drug development professionals who utilize these sulfonyl chlorides as reagents or building blocks in chemical synthesis.
Introduction
This compound is a highly reactive organic compound frequently employed as a derivatizing agent and a key intermediate in the synthesis of various organic molecules. For researchers, a thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a side-by-side comparison of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data with those of two widely used sulfonyl chlorides, tosyl chloride and dansyl chloride, to aid in their identification and differentiation.
Spectroscopic Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, tosyl chloride, and dansyl chloride.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | 7.65 | s | Ar-H |
| p-Toluenesulfonyl chloride | 7.83 - 7.77 | d | Ar-H |
| 7.42 - 7.31 | d | Ar-H | |
| 2.42 | s | CH₃ | |
| Dansyl chloride | 8.67 - 7.23 | m | Ar-H |
| 2.93 | s | N(CH₃)₂ |
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 142.1, 137.9, 133.2, 130.5 | Aromatic C |
| p-Toluenesulfonyl chloride | 146.1, 134.8, 130.4, 128.0 | Aromatic C |
| 21.8 | CH₃ | |
| Dansyl chloride | 152.3, 135.2, 131.5, 130.8, 130.2, 129.8, 128.7, 123.4, 118.9, 115.5 | Aromatic C |
| 45.4 | N(CH₃)₂ |
Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1390, ~1180 | S=O stretch |
| ~830 | C-Cl stretch | |
| p-Toluenesulfonyl chloride | ~1370, ~1175 | S=O stretch |
| ~3070 | Ar C-H stretch | |
| ~2920 | C-H stretch (CH₃) | |
| Dansyl chloride | ~1350, ~1150 | S=O stretch |
| ~3100-3000 | Ar C-H stretch | |
| ~3000-2900 | C-H stretch (CH₃) |
Experimental Protocols
Detailed methodologies for the acquisition of NMR and IR spectra are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of aromatic sulfonyl chlorides.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS))
-
Aromatic sulfonyl chloride sample (5-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in the aromatic sulfonyl chloride.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Aromatic sulfonyl chloride sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sulfonyl chloride sample directly onto the ATR crystal using a clean spatula.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum will show the infrared absorption bands of the sample.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to remove all traces of the sample.
Visualization of Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the three sulfonyl chlorides.
Caption: Workflow for the comparative spectroscopic analysis of sulfonyl chlorides.
A Comparative Guide to Sulfonamide Synthesis: Evaluating 2,4,6-Trichlorobenzenesulfonyl Chloride Against Modern Alternatives
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of sulfonamides is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of the traditional use of 2,4,6-trichlorobenzenesulfonyl chloride with contemporary alternative methodologies, supported by experimental data to inform your synthetic strategy.
The sulfonamide functional group is a vital pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The classical approach to forming the crucial S-N bond involves the reaction of a sulfonyl chloride with a primary or secondary amine. Among the various sulfonylating agents, this compound has been utilized as a reactive intermediate in organic synthesis.[1] However, the landscape of synthetic organic chemistry is continually evolving, with the development of more efficient, greener, and versatile methods. This guide critically evaluates the performance of this compound in sulfonamide synthesis against two prominent modern alternatives: microwave-assisted synthesis from sulfonic acids and oxidative chlorination of thiols.
Performance Comparison: A Quantitative Overview
The selection of a synthetic route often hinges on key metrics such as reaction yield, time, and substrate scope. The following tables summarize available quantitative data for the synthesis of representative sulfonamides using this compound and the alternative methods.
Table 1: Synthesis of N-Aryl Sulfonamides
| Method | Sulfonyl Source | Amine | Solvent | Reaction Time | Yield (%) | Reference |
| Traditional Sulfonylation | This compound | Aniline | Dichloromethane | 6-18 h | Good to Excellent | Adapted from[2] |
| Microwave-Assisted Synthesis | p-Toluenesulfonic acid | Aniline | Acetone/Water | 30 min | 95 | De Luca, L., Giacomelli, G. J. Org. Chem.2008 , 73, 3967–3969. |
| Oxidative Chlorination of Thiols | Thiophenol | Aniline | Ethanol | 1-2 h | 89 | Sustainable Chemistry and Pharmacy, 2023 , 31, 10123. |
Table 2: Synthesis of N-Alkyl Sulfonamides
| Method | Sulfonyl Source | Amine | Solvent | Reaction Time | Yield (%) | Reference |
| Traditional Sulfonylation | This compound | Benzylamine | Dichloromethane | 6-18 h | Good to Excellent | Adapted from[2] |
| Microwave-Assisted Synthesis | p-Toluenesulfonic acid | Benzylamine | Acetone/Water | 30 min | 98 | De Luca, L., Giacomelli, G. J. Org. Chem.2008 , 73, 3967–3969. |
| Oxidative Chlorination of Thiols | Thiophenol | Cyclohexylamine | Ethanol | 1-2 h | 89 | Sustainable Chemistry and Pharmacy, 2023 , 31, 10123. |
In-Depth Analysis of Synthetic Methodologies
Traditional Sulfonylation with this compound
This classical method relies on the nucleophilic attack of an amine on the highly electrophilic sulfur atom of this compound. The three chlorine atoms on the benzene ring enhance the reactivity of the sulfonyl chloride.[3][4]
Advantages:
-
High Reactivity: The electron-withdrawing nature of the three chlorine substituents activates the sulfonyl chloride, often leading to high yields.[3]
-
Versatility: It can be used with a wide range of primary and secondary amines.
Disadvantages:
-
Moisture Sensitivity: this compound is sensitive to moisture, which can lead to its decomposition and reduce reaction efficiency.[1]
-
Handling of a Reactive Reagent: As a highly reactive solid, it requires careful handling and storage under inert conditions.
-
Generation of HCl: The reaction produces hydrochloric acid, which necessitates the use of a base to neutralize it, adding to the reagent load and potentially complicating purification.
Microwave-Assisted Synthesis from Sulfonic Acids
This modern approach generates the sulfonyl chloride in situ from the corresponding sulfonic acid, which then reacts with the amine under microwave irradiation. This method often leads to dramatically reduced reaction times and improved yields.[5][6]
Advantages:
-
Speed and Efficiency: Microwave heating significantly accelerates the reaction, reducing synthesis times from hours to minutes.[5][6]
-
High Yields: This method frequently provides excellent yields of the desired sulfonamide.[5][6]
-
Avoids Handling of Unstable Reagents: By generating the sulfonyl chloride in situ, it bypasses the need to handle and store potentially unstable sulfonyl chlorides.
-
Greener Approach: Often utilizes more environmentally benign solvents and reduces energy consumption due to shorter reaction times.
Disadvantages:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Optimization May Be Required: Reaction conditions may need to be optimized for different substrates.
Oxidative Chlorination of Thiols
This one-pot method involves the in situ generation of a sulfonyl chloride from a readily available thiol through oxidative chlorination, followed by reaction with an amine. This approach offers a convergent and often high-yielding route to sulfonamides.[7][8]
Advantages:
-
Readily Available Starting Materials: Thiols are often commercially available or easily prepared.
-
One-Pot Procedure: The entire sequence is typically carried out in a single reaction vessel, simplifying the workflow.
-
Good to Excellent Yields: This method has been shown to produce sulfonamides in high yields.[7][8]
-
Milder Conditions: Can often be performed under milder conditions compared to traditional methods.
Disadvantages:
-
Use of Oxidizing and Chlorinating Agents: Requires the use of reagents such as sodium hypochlorite or N-chlorosuccinimide, which need to be handled with care.
-
Potential for Side Reactions: Over-oxidation or other side reactions can occur if the reaction conditions are not carefully controlled.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
A Researcher's Guide to Assessing the Purity of 2,4,6-Trichlorobenzenesulfonyl Chloride and Evaluating Alternatives
In the landscape of pharmaceutical and chemical research, the purity of reagents is paramount to the reliability and reproducibility of experimental outcomes. 2,4,6-Trichlorobenzenesulfonyl chloride, a key intermediate in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing its purity and evaluates its performance against common alternatives, supported by experimental protocols and data.
Assessing the Purity of this compound: A Methodological Comparison
The purity of this compound can be determined using several analytical techniques. The choice of method often depends on the available instrumentation, the required level of accuracy, and the nature of the suspected impurities. The most common impurity is the corresponding 2,4,6-trichlorobenzenesulfonic acid, formed by hydrolysis.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Typical Purity Levels Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | >98%[1] | High sensitivity and resolution, suitable for quantifying non-volatile impurities. | Can be destructive to the sample, requires derivatization for compounds lacking a chromophore.[2][3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | >99% | High sensitivity and specificity, excellent for identifying volatile impurities.[4] | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | >99% | Non-destructive, provides structural information, highly accurate.[5][6] | Lower sensitivity compared to chromatographic methods, requires a certified reference standard. |
| Melting Point Analysis | A pure substance has a sharp, defined melting point. | Qualitative | Simple, rapid, and inexpensive. | Impurities can depress and broaden the melting range, not quantitative. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound sample
-
Reference standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the analyte with that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
GC-MS system with a capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm)[4]
Reagents:
-
Helium (carrier gas)
-
This compound sample
-
An appropriate internal standard (e.g., biphenyl)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample and the internal standard in a suitable solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Analysis: Inject the sample solution into the GC-MS system and acquire the data.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library database. Quantify the impurities by comparing their peak areas to that of the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general workflow for qNMR analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl3)
-
Certified internal standard with a known purity (e.g., maleic anhydride)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Calculation: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Comparison with Alternative Reagents
This compound is a powerful reagent, but other sulfonyl chlorides are often used in similar applications. The choice of reagent can impact reactivity, selectivity, and the properties of the final product.
Table 2: Comparison of this compound with Alternatives
| Reagent | Key Features | Common Applications |
| This compound | Highly reactive due to the electron-withdrawing chlorine atoms. | Synthesis of sulfonamides and sulfonate esters. |
| p-Toluenesulfonyl chloride (TsCl) | Less reactive than this compound, widely used and cost-effective.[7] | Protection of alcohols and amines, synthesis of tosylates as good leaving groups.[7] |
| Dansyl chloride | Introduces a fluorescent dansyl group. | Derivatization of primary and secondary amines, phenols, and amino acids for fluorescent detection and quantification. |
| 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | Sterically hindered, leading to higher selectivity in reactions.[8] | Condensing agent in oligonucleotide and peptide synthesis.[8][9] |
Visualizing the Workflow and a Relevant Signaling Pathway
To further aid researchers, the following diagrams illustrate a typical workflow for purity assessment and a hypothetical signaling pathway where a sulfonamide, synthesized using this compound, might act as an inhibitor.
Caption: A flowchart illustrating the key steps in assessing the purity of this compound.
Caption: A diagram showing a hypothetical signaling pathway and the inhibitory action of a sulfonamide derivative.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 6. eppltd.com [eppltd.com]
- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lifechempharma.com [lifechempharma.com]
Comparative Reactivity of Substituted Benzenesulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted benzenesulfonyl chlorides is crucial for the efficient synthesis of sulfonamides and other sulfur-containing compounds. The electronic and steric effects of substituents on the benzene ring play a pivotal role in modulating the electrophilicity of the sulfur atom, thereby influencing the rate and outcome of nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and detailed methodologies.
Factors Influencing Reactivity
The reactivity of substituted benzenesulfonyl chlorides in nucleophilic substitution reactions is primarily governed by two key factors:
-
Electronic Effects: The susceptibility of the sulfonyl group's sulfur atom to nucleophilic attack is highly dependent on the electron density of the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the ring and, by extension, on the sulfonyl group. This makes the sulfur atom more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density, deactivating the molecule towards nucleophilic attack.[1][2] The electronic influence of a substituent is quantitatively described by its Hammett substituent constant (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
Steric Hindrance: The size and position of substituents on the benzene ring can sterically hinder the approach of a nucleophile to the sulfonyl chloride group. This effect is most pronounced with bulky ortho-substituents. However, in some cases, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of the reaction, which has been attributed to the relief of ground-state strain upon moving to the transition state.[3]
The interplay of these electronic and steric factors dictates the overall reactivity of a given benzenesulfonyl chloride derivative.
Quantitative Comparison of Reactivity
The reactivity of substituted benzenesulfonyl chlorides can be quantitatively compared using rate constants from kinetic studies. The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates the rate constants (k) of a series of reactions with the substituent constants (σ).[4] The reaction constant (ρ) is a measure of the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
The following table summarizes kinetic data from various studies on the reactions of substituted benzenesulfonyl chlorides.
| Substituent (X) | Reaction Type | Nucleophile/Solvent | Rate Constant (k) | Hammett σ | Hammett ρ | Reference |
| p-OCH₃ | Solvolysis | H₂O | - | -0.27 | - | [5] |
| p-CH₃ | Solvolysis | 50% Acetone/H₂O | 0.0106 min⁻¹ | -0.17 | - | [5] |
| H | Solvolysis | 50% Acetone/H₂O | 0.0146 min⁻¹ | 0 | - | [5] |
| m-NO₂ | Solvolysis | 50% Acetone/H₂O | 0.044 min⁻¹ | 0.71 | - | [5] |
| p-NO₂ | Solvolysis | H₂O | - | 0.78 | - | [6] |
| 4-Me₂N | Chloride Exchange | - | - | -0.66 | +2.02 | [3] |
| 4-Me | Chloride Exchange | - | - | -0.17 | +2.02 | [3] |
| H | Chloride Exchange | - | - | 0 | +2.02 | [3] |
| 3-CF₃ | Chloride Exchange | - | - | 0.43 | +2.02 | [3] |
| p-H | Alkaline Hydrolysis | OH⁻/H₂O | - | 0 | +1.564 | [7] |
| o-NO₂ | Alkaline Hydrolysis | OH⁻/H₂O | - | - | +1.564 | [7] |
| m-NO₂ | Alkaline Hydrolysis | OH⁻/H₂O | - | 0.71 | +1.564 | [7] |
| p-NO₂ | Alkaline Hydrolysis | OH⁻/H₂O | - | 0.78 | +1.564 | [7] |
| p-F | Alkaline Hydrolysis | OH⁻/H₂O | - | 0.06 | +1.564 | [7] |
| p-Me | Alkaline Hydrolysis | OH⁻/H₂O | - | -0.17 | +1.564 | [7] |
| p-OMe | Alkaline Hydrolysis | OH⁻/H₂O | - | -0.27 | +1.564 | [7] |
Note: The rate constants are presented as reported in the original studies and may have different units. The primary purpose is to illustrate the relative reactivity trends.
Experimental Protocols
The determination of the comparative reactivity of substituted benzenesulfonyl chlorides relies on precise kinetic measurements. A general workflow for such studies is outlined below.
General Workflow for Kinetic Studies
Caption: A generalized workflow for the kinetic analysis of substituted benzenesulfonyl chloride reactivity.
Key Experimental Methodologies
-
Conductivity Measurement: For solvolysis reactions in aqueous media, the progress of the reaction can be followed by measuring the change in electrical conductivity over time. The hydrolysis of a sulfonyl chloride produces acidic products (sulfonic acid and HCl), leading to an increase in the conductivity of the solution.[5]
-
pH-Yield Profiles: In reactions with amines, the yield of the resulting sulfonamide can be determined at various pH values. This method involves running the reaction under pseudo-first-order conditions and analyzing the product mixture, often by HPLC. This approach is particularly useful for optimizing reaction conditions for sulfonamide synthesis.[7][8]
-
Spectrophotometry: UV-Vis spectrophotometry can be employed to monitor the disappearance of the benzenesulfonyl chloride or the appearance of a product if they have distinct chromophores.
-
Isotopic Labeling: To study reaction mechanisms, such as the chloride-chloride exchange, isotopically labeled reagents (e.g., containing ³⁶Cl) can be used. The rate of isotope exchange can be followed to determine the reaction kinetics.[3]
Reaction Mechanism
The reaction of benzenesulfonyl chlorides with nucleophiles generally proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.[6][7] The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
Caption: The Sₙ2-like mechanism for the reaction of a substituted benzenesulfonyl chloride with a nucleophile.
References
- 1. Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of 2,4,6-Trichlorobenzenesulfonyl Chloride: A Step-by-Step Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must treat 2,4,6-Trichlorobenzenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful adherence to hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain. This guide provides essential safety and logistical information for its proper handling and disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on information from SDSs of closely related and analogous compounds, such as 2,4-Dichlorobenzenesulfonyl chloride and 2,4,5-Trichlorobenzenesulfonyl Chloride.
Immediate Safety and Handling Precautions
This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and will react with water, potentially releasing toxic and irritating gases.[2] Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing the appropriate PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a chemically resistant lab coat, apron, and full-length pants. Use gloves resistant to corrosive chemicals (e.g., nitrile, neoprene). |
| Hand Protection | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the quantity of the waste.
Disposal of Bulk Quantities
Bulk or unreacted this compound must be disposed of as hazardous waste. Do not attempt to neutralize large quantities in the lab.
-
Containerization: Ensure the chemical is in a well-sealed, properly labeled container. If the original container is compromised, transfer the contents to a new, compatible container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Water-Reactive).
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials, especially water and bases.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1]
Neutralization and Disposal of Small, Residual Quantities
Small amounts of this compound, such as residues in emptied containers or on lab equipment, can be neutralized before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt, which is less hazardous.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate in water on a magnetic stir plate. Place the beaker in an ice bath to manage the heat from the exothermic reaction. Begin stirring the solution. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[3]
-
Slow Addition: Carefully and slowly, add the residual this compound to the cold, stirred basic solution. The addition must be dropwise or in very small portions to control the rate of reaction and prevent foaming or splashing.[3] CAUTION: The reaction is exothermic and will produce gas (carbon dioxide).[3]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[3]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more sodium bicarbonate solution until it is neutralized.
-
Final Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's hazardous waste program.[3]
Spill Management
In the event of a small spill, immediate and appropriate action is critical.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.
-
Contain: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Disposal Workflow
Caption: A workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,4,6-Trichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,4,6-Trichlorobenzenesulfonyl chloride (CAS No. 51527-73-2). Adherence to these procedures is paramount for ensuring laboratory safety and environmental protection. This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and water-reactive substance.[3] It is crucial to avoid all personal contact, including inhalation. The following PPE is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield.[3] | Protects against splashes of corrosive material.[3] Eyeglasses and safety glasses with side shields are not adequate. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3][4] | Thicker gloves generally offer better protection.[5] PVC gloves are not recommended.[5] |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls.[3][4] | Provides a barrier to protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[3] | Prevents inhalation of corrosive vapors and acid gases.[3] For large spills, a chemical cartridge-type respirator may be necessary.[5] |
Handling and Storage Protocol
Safe handling and storage are critical to prevent accidents and exposure.
Operational Steps:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[6]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors.
-
Moisture Sensitivity: This compound is moisture-sensitive.[1] Store in a dry, cool, and well-ventilated place in a tightly closed original container under an inert gas like nitrogen.[1][6]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, water, and moist air.[6] It may be corrosive to metals.[1]
-
Adding to Solvents: To avoid a violent reaction, always add the material to water or other solvents slowly, never the other way around.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Table 2: Spill Response Procedures
| Step | Action | Details |
| 1. Evacuate | Clear all non-essential personnel from the immediate area.[3] | Move upwind of the spill. |
| 2. Control | Ensure the fume hood is operational to manage vapors.[3] | Remove all ignition sources. |
| 3. Absorb | Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3] | Do not use water or combustible materials like paper towels directly on the spill. [3] |
| 4. Collect | Carefully scoop the absorbed material into a designated hazardous waste container.[3] | Use non-sparking tools. |
| 5. Decontaminate | Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. | Ensure decontamination materials are also collected as hazardous waste. |
| 6. Report | Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Bulk Quantities:
-
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[3]
-
Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.[3]
-
The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[3]
Residual Quantities (e.g., from cleaning glassware):
-
Small, residual amounts can be neutralized to render them less hazardous before final collection.[3]
Neutralization Protocol for Residual Quantities:
-
Preparation: In a fume hood, place a large beaker containing a sufficient volume of a saturated sodium bicarbonate solution or a 1-2 M sodium hydroxide solution in an ice bath.[3] Use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[3]
-
Slow Addition: Slowly and carefully add the residual sulfonyl chloride to the stirring basic solution.
-
Reaction: Stir the mixture for 30-60 minutes.[3]
-
pH Verification: Allow the mixture to reach room temperature and test the pH to confirm it is neutral or slightly basic (pH 7-9).[3] If it is still acidic, add more base.[3]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for institutional collection.[3]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
